Enacyloxin IIa
Description
Properties
Molecular Formula |
C33H45Cl2NO11 |
|---|---|
Molecular Weight |
702.6 g/mol |
IUPAC Name |
(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20?,21-,23-,24?,26?,27+,29?,30?,31?/m0/s1 |
InChI Key |
IWBADCVFZDCUTN-DTRFTOPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Enacyloxin IIa: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Burkholderia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enacyloxin IIa, a potent polyketide antibiotic, has garnered significant interest within the scientific community for its activity against multidrug-resistant Gram-negative bacteria. Initially discovered from Frateuria sp. W-315, its subsequent identification in Burkholderia species, particularly Burkholderia ambifaria, has opened new avenues for antibiotic research and development.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound from Burkholderia. It includes detailed experimental protocols, quantitative data, and visualizations of the biosynthetic pathway to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Bioactivity
This compound was first identified as a unique polyenic antibiotic produced by Frateuria sp. W-315.[1] Later studies identified Burkholderia ambifaria as a producer of this compound and its stereoisomer, iso-enacyloxin IIa.[2][4] This discovery highlighted the potential of the Burkholderia cepacia complex (Bcc) as an underexploited source for novel antibiotics.[2] this compound exhibits potent activity against a range of Gram-negative bacteria, including the opportunistic pathogen Burkholderia multivorans.[2][5] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosomal elongation factor Tu (EF-Tu), thereby preventing the release of aminoacyl-tRNA.[6]
Experimental Protocols
Cultivation of Burkholderia ambifaria for this compound Production
The production of this compound by Burkholderia ambifaria is typically carried out in a liquid culture medium. While various media can be used for the growth of Burkholderia species, specific conditions can enhance the production of secondary metabolites like this compound.
Culture Medium: A suitable medium for cultivating Burkholderia ambifaria for this compound production is a minimal salt medium supplemented with a carbon source. For example, Basal Salts Medium (BSM) supplemented with glycerol (B35011) has been shown to be effective.
Inoculation and Incubation:
-
Prepare a starter culture of Burkholderia ambifaria by inoculating a suitable broth (e.g., Tryptic Soy Broth) and incubating at 30-33°C with shaking for 18-24 hours.
-
Use the starter culture to inoculate the production medium at a specific ratio (e.g., 1-5% v/v).
-
Incubate the production culture at 30-33°C with vigorous shaking (e.g., 200 rpm) for an extended period (e.g., 48-72 hours) to allow for the accumulation of this compound.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from Burkholderia ambifaria culture broth.
Step 1: Extraction from Culture Broth
-
After incubation, centrifuge the culture broth to separate the bacterial cells from the supernatant.
-
The supernatant, containing the secreted this compound, is the starting material for extraction.
-
A common method for capturing polyketides like this compound from aqueous solutions is through solid-phase extraction using a resin such as Amberlite XAD series. Pass the supernatant through a column packed with Amberlite resin.
-
Wash the resin with water to remove salts and other polar impurities.
-
Elute the captured compounds from the resin using an organic solvent, such as methanol (B129727) or acetone.
Step 2: Preliminary Purification
-
Concentrate the eluate from the Amberlite resin under reduced pressure to obtain a crude extract.
-
The crude extract can be further fractionated using techniques like liquid-liquid extraction or by resuspending it in a suitable solvent and filtering to remove insoluble material.
Step 3: Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound to homogeneity.
-
A reversed-phase C18 column is typically used for the separation.
-
A gradient elution system with water and acetonitrile (B52724) (both often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is employed.
-
Monitor the elution profile using a UV detector, as the polyene structure of this compound absorbs UV light.
-
Collect the fractions corresponding to the this compound peak and its isomer, iso-enacyloxin IIa.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data
The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₃H₄₅Cl₂NO₁₁ |
| Molecular Weight | 702.6 g/mol |
| Appearance | Pale yellow powder |
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound isolated from Burkholderia ambifaria in MeOD.
Table 1: ¹H NMR Data (700 MHz, MeOD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.95 | d | 15.1 |
| 3 | 7.24 | dd | 15.1, 11.0 |
| 4 | 6.28 | dd | 14.8, 11.0 |
| 5 | 6.64 | dd | 14.8, 11.2 |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data (176 MHz, MeOD)
| Position | δC (ppm) |
| 1 | 168.5 |
| 2 | 122.9 |
| 3 | 143.1 |
| 4 | 132.8 |
| 5 | 146.2 |
| ... | ... |
Note: The complete NMR assignments can be found in the supplementary materials of Mahenthiralingam et al., 2011.
Biosynthesis of this compound
This compound is synthesized by an unusual hybrid modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[2][3] The gene cluster responsible for its biosynthesis in Burkholderia ambifaria encodes a series of enzymes that assemble the molecule from simple precursors.
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from a Burkholderia ambifaria culture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enacyloxin IIa and its Producing Organism Frateuria sp. W-315: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enacyloxin IIa, a potent polyene antibiotic, exhibits significant activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Produced by the bacterium Frateuria sp. W-315, this molecule has garnered interest for its unique chemical structure and its specific mechanism of action, which involves the inhibition of bacterial protein synthesis.[3][4][5] This technical guide provides a comprehensive overview of this compound, its producing organism, biosynthetic pathway, mechanism of action, and antimicrobial properties. Detailed experimental protocols for the cultivation of Frateuria sp. W-315, as well as the extraction, purification, and activity assessment of this compound, are presented. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development purposes.
The Producing Organism: Frateuria sp. W-315
Frateuria sp. W-315 is the bacterium responsible for the production of this compound. Initially classified under the genus Gluconobacter, it was later reclassified as Frateuria. It is important to note that while Frateuria sp. W-315 is the designated producer, significant research into the biosynthesis of enacyloxins has been conducted on Burkholderia ambifaria. The biosynthetic gene cluster for enacyloxin has been extensively characterized in this species, and comparative analyses of NMR data suggest that the this compound produced by both organisms is identical. The genus Frateuria belongs to the family Xanthomonadaceae. Strains of Frateuria aurantia, the type species of the genus, have been isolated from various plant sources, including Lilium auratum and raspberry (Rubus parvifolius).
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a hybrid modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster found in Burkholderia ambifaria provides a model for understanding this pathway. The process involves the assembly of a polyketide chain which is subsequently modified and cyclized.
References
- 1. Facile synthesis of the cyclohexane fragment of enacloxins, a series of antibiotics isolated from Frateuria sp. W-315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Mechanism of Action of Enacyloxin IIa on Elongation Factor Tu
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enacyloxin IIa is a polyene antibiotic that potently inhibits bacterial protein synthesis. Its primary target is the elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its dual inhibitory effect on both EF-Tu and the ribosomal A-site. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development of novel antimicrobial agents targeting this essential bacterial process.
Introduction to this compound and its Target, EF-Tu
This compound is a natural product that exhibits broad-spectrum antibacterial activity.[1][2] It belongs to a class of antibiotics that interfere with the function of EF-Tu, a highly conserved and abundant protein in bacteria responsible for the faithful delivery of aa-tRNA to the ribosome. The fidelity of this process is paramount for accurate protein synthesis. The interaction of this compound with EF-Tu disrupts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. A notable characteristic of this compound is its dual-action mechanism, which distinguishes it from other EF-Tu targeting antibiotics.[3]
Mechanism of Action of this compound on EF-Tu
This compound exerts its inhibitory effect by trapping the EF-Tu•GDP complex on the ribosome after GTP hydrolysis. This action prevents the release of EF-Tu, thereby stalling the ribosome and halting polypeptide elongation.[4][5][6]
The key steps in the mechanism are:
-
Binding to EF-Tu: this compound binds to a pocket at the interface of domains 1 and 3 of EF-Tu. This binding is non-covalent and occurs when EF-Tu is in its GTP-bound conformation, complexed with an aa-tRNA.
-
Stabilization of the EF-Tu•GTP•aa-tRNA Complex: The binding of this compound significantly increases the affinity of EF-Tu for GTP, dramatically decreasing the dissociation constant (Kd) of the EF-Tu•GTP complex.[3]
-
Inhibition of EF-Tu Release: Following codon recognition and subsequent GTP hydrolysis on the ribosome, the resulting EF-Tu•GDP complex normally undergoes a conformational change that leads to its release from the ribosome and the aa-tRNA. This compound binding prevents this conformational change, effectively locking EF-Tu•GDP onto the ribosome.
-
Dual Action on the Ribosomal A-site: In addition to its primary effect on EF-Tu, this compound also directly affects the ribosomal A-site. This leads to an anomalous positioning of the aa-tRNA, further inhibiting the incorporation of the amino acid into the growing polypeptide chain.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | ~70 nM | In vitro poly(phenylalanine) synthesis | [3] |
| Kd (EF-Tu•GTP) | 500 nM | In the absence of this compound | [3] |
| Kd (EF-Tu•GTP) | 0.7 nM | In the presence of this compound | [3] |
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli | Not explicitly found |
| Staphylococcus aureus | Not explicitly found |
| Pseudomonas aeruginosa | Not explicitly found |
Visualizing the Molecular Interactions and Pathways
To better understand the complex interactions and processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway of EF-Tu in Protein Synthesis Elongation
Caption: The canonical EF-Tu cycle in protein synthesis and the inhibitory action of this compound.
Experimental Workflow for In Vitro Poly(phenylalanine) Synthesis Assay
Caption: Workflow for determining the IC50 of this compound using a poly(Phe) synthesis assay.
Experimental Workflow for Filter-Binding Assay
References
- 1. Filter binding assay - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enacyloxin IIa: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enacyloxin IIa is a polyene antibiotic that demonstrates inhibitory activity against a range of bacteria, including gram-negative species. Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu) and the ribosome, sets it apart from many conventional antibiotics and makes it a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound against gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action and the workflow for its assessment.
Introduction
The rise of antibiotic resistance in gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these bacteria provides an effective barrier against many existing antibiotics, necessitating the discovery and development of novel compounds with alternative mechanisms of action. This compound, a product of Burkholderia species, has emerged as a promising candidate due to its activity against both gram-positive and gram-negative bacteria.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the known information on the gram-negative antibacterial spectrum of this compound.
Mechanism of Action
This compound inhibits bacterial protein biosynthesis through a dual-targeting mechanism. It primarily acts on the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound interferes with its interaction with GTP and GDP.[2] This interference disrupts the proper delivery of aminoacyl-tRNA to the A-site of the ribosome. Furthermore, this compound can also directly affect the ribosomal A-site, leading to an incorrect positioning of the aminoacyl-tRNA and thereby inhibiting the incorporation of amino acids into the growing polypeptide chain.[2]
Data Presentation: Antibacterial Spectrum of this compound
The available quantitative data on the in vitro activity of this compound against gram-negative bacteria is currently limited to a few species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | Strain(s) | MIC Range (mg/L) |
| Neisseria gonorrhoeae | Including multidrug-resistant isolates WHO V, WHO X, and WHO Z | 0.015 - 0.06[1][3] |
| Ureaplasma spp. | Including macrolide, tetracycline, and ciprofloxacin-resistant isolates | 4 - 32 |
| Acinetobacter baumannii | - | 3 |
| Pseudomonas aeruginosa | - | 100 |
Experimental Protocols
The determination of the antibacterial spectrum of this compound is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The standardized methods for these assays are crucial for the reproducibility and comparability of results.
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for quantitative susceptibility testing.
Principle: A standardized suspension of the test microorganism is introduced into a series of wells containing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.
Agar (B569324) Dilution Method for MIC Determination
This method is particularly useful for testing fastidious organisms like Neisseria gonorrhoeae.
Principle: Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.
Methodology:
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., GC agar for N. gonorrhoeae) containing two-fold serial dilutions of this compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C in a CO₂-enriched atmosphere for N. gonorrhoeae) for 20-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound on the agar plate that shows no visible bacterial growth.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates notable in vitro activity against certain gram-negative pathogens, including multidrug-resistant strains of Neisseria gonorrhoeae. Its unique mechanism of targeting protein synthesis via EF-Tu and the ribosome provides a basis for its potential development as a novel antibacterial agent. However, the currently available public data on its full spectrum of activity against a broader range of clinically important gram-negative bacteria is limited. Further comprehensive studies are warranted to fully characterize its potential and to identify its place in the therapeutic arsenal (B13267) against resistant gram-negative infections. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
Enacyloxin IIa: A Polyketide Synthase Product with Potent Antibacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enacyloxin IIa (En-IIa) is a polyene antibiotic belonging to the class of polyketides, produced by the bacterium Burkholderia ambifaria.[1][2] It is synthesized by an unusual hybrid modular polyketide synthase (PKS) system and exhibits potent antibacterial activity, particularly against Gram-negative pathogens.[1][3] Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), makes it a promising candidate for the development of new antibiotics to combat antimicrobial resistance. This guide provides a comprehensive overview of En-IIa, focusing on its biosynthesis, mechanism of action, quantitative activity data, and detailed experimental protocols.
Biosynthesis of this compound
This compound is a product of a complex biosynthetic pathway involving a hybrid Type I polyketide synthase (PKS). The genes responsible for its production are located in a cryptic, quorum-sensing-regulated gene cluster within a genomic island of Burkholderia ambifaria.[1][2] The PKS machinery is a hybrid system that incorporates both cis-acyltransferase (AT) and trans-AT modules, a rare feature in bacterial PKSs.
The biosynthesis involves the assembly of a polyketide chain from simple acyl-CoA precursors. The final step in the biosynthesis of En-IIa is a unique chain release mechanism. This process involves a dual transacylation event where a non-elongating ketosynthase domain transfers the fully assembled polyketide chain from the final acyl carrier protein (ACP) domain to a separate carrier protein. Subsequently, a nonribosomal peptide synthetase (NRPS)-like condensation domain catalyzes the esterification of the polyketide to (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA), releasing the final this compound molecule.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. Its primary molecular target is the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.
En-IIa binds to the EF-Tu•GTP•aa-tRNA ternary complex. This binding prevents the release of EF-Tu•GDP from the ribosome after GTP hydrolysis. By locking EF-Tu in an inactive state on the ribosome, En-IIa effectively stalls protein synthesis, leading to bacterial cell death. This mechanism is distinct from many other protein synthesis inhibitors, offering a potential advantage against bacteria that have developed resistance to existing antibiotics.
Quantitative Data
The following tables summarize the reported quantitative data for this compound's activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference |
| Neisseria gonorrhoeae | Including multidrug-resistant isolates (WHO V, X, Z) | 0.015 - 0.06 | [4] |
| Ureaplasma spp. | Including macrolide, tetracycline, and ciprofloxacin-resistant isolates | 4 - 32 | [4] |
| Acinetobacter baumannii | - | - | [3] |
Note: Specific MIC values for A. baumannii were mentioned as showing activity, but a quantitative range was not provided in the cited source.
Table 2: In Vitro Inhibition Data for this compound.
| Assay | Target | IC50 | Reference |
| Poly(Phe) synthesis | In vitro protein synthesis | ~70 nM |
Experimental Protocols
Purification of this compound from Burkholderia ambifaria Culture
This protocol is based on the extraction method described for this compound from B. ambifaria.
Materials:
-
Burkholderia ambifaria culture (liquid or agar)
-
Amberlite XAD-16 resin (or equivalent)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction from Liquid Culture:
-
Centrifuge the bacterial culture to remove the cells.
-
To the supernatant, add Amberlite XAD-16 resin and stir for several hours to allow adsorption of this compound.
-
Collect the resin by filtration and wash with water.
-
Elute the adsorbed compounds from the resin with methanol.
-
-
Extraction from Agar (B569324) Culture:
-
Scrape the bacterial growth from the agar surface.
-
Cut the agar into small pieces and extract with methanol or ethyl acetate overnight with shaking.
-
Filter the mixture to remove the agar and bacterial debris.
-
-
Solvent Partitioning:
-
Concentrate the methanol or ethyl acetate extract under reduced pressure.
-
Resuspend the residue in a mixture of ethyl acetate and water.
-
Separate the ethyl acetate layer, which contains this compound.
-
Wash the ethyl acetate layer with brine, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate.
-
Further purify the compound by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth from a fresh culture (18-24 hours old) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
S30 extract from E. coli
-
Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)
-
ATP and GTP
-
An mRNA template (e.g., poly(U) for poly(Phe) synthesis)
-
tRNA mixture
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, mRNA template, and tRNA mixture in a suitable reaction buffer.
-
Add this compound at a range of final concentrations to different tubes. Include a control with no inhibitor.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
-
Filtration and Washing:
-
Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.
-
Wash the filters several times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Wash the filters with ethanol (B145695) and allow them to dry.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a promising antibacterial agent with a unique mode of action. Its complex biosynthesis via a hybrid PKS system and its potent inhibition of the essential bacterial protein EF-Tu make it an attractive subject for further research and development. The data and protocols presented in this guide are intended to facilitate these efforts and contribute to the exploration of this compound as a potential therapeutic for combating bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Burkholderia Bacteria Produce Multiple Potentially Novel Molecules that Inhibit Carbapenem-Resistant Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Iso-enacyloxin IIa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-enacyloxin IIa, a polyketide antibiotic, represents a promising area of research in the development of novel antimicrobial agents. As a stereoisomer of the more extensively studied enacyloxin IIa, it demonstrates significant biological activity, particularly against multidrug-resistant Gram-negative bacteria. This document provides a comprehensive technical overview of the biological activity of iso-enacyloxin IIa, detailing its mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development.
Introduction
Iso-enacyloxin IIa is a naturally occurring polyketide produced by certain species of Burkholderia, including Burkholderia ambifaria and Burkholderia gladioli[1]. It is a stereoisomer of this compound, and together, these compounds are recognized for their potent antibacterial properties[1][2]. The emergence of antibiotic-resistant pathogens, such as Acinetobacter baumannii, has underscored the urgent need for new therapeutic agents with novel mechanisms of action. Iso-enacyloxin IIa, through its unique mode of inhibiting bacterial protein synthesis, presents a compelling candidate for further investigation and development.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
The primary molecular target of iso-enacyloxin IIa, like its isomer this compound, is the bacterial elongation factor Tu (EF-Tu)[3]. EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis[3].
The inhibitory action of this compound unfolds through a multi-step process:
-
Binding to EF-Tu: this compound binds to the EF-Tu•GTP complex. This binding is highly affine, with a dissociation constant (Kd) of approximately 0.7 nM[3].
-
Conformational Locking: The binding of the antibiotic induces a conformational change in EF-Tu, effectively locking it in a state that mimics the GTP-bound form, even after GTP hydrolysis to GDP[4].
-
Ribosomal Stalling: This altered EF-Tu•GDP complex remains bound to the ribosome, preventing the release of the aminoacyl-tRNA and subsequent translocation. This stalling of the ribosome effectively halts protein synthesis[3][4].
This mechanism is distinct from many other classes of antibiotics, highlighting its potential to circumvent existing resistance mechanisms.
Quantitative Data on Biological Activity
While specific quantitative data for iso-enacyloxin IIa is limited in publicly available literature, the activity of this compound provides a strong indication of its potency. It is important to note that in many studies, this compound and iso-enacyloxin IIa are isolated and tested as a mixture.
| Compound | Assay Type | Parameter | Value | Organism/System | Reference |
| This compound | In vitro translation | IC50 | ~70 nM | Poly(Phe) synthesis | [3] |
| This compound | Binding Assay | Kd | 0.7 nM | EF-Tu-GTP | [3] |
| This compound | Minimum Inhibitory Concentration (MIC) | MIC Range | 0.015–0.06 mg/L | Neisseria gonorrhoeae | [5] |
| This compound | Minimum Inhibitory Concentration (MIC) | MIC Range | 4–32 mg/L | Ureaplasma spp. | [5] |
| This compound & iso-enacyloxin IIa | Qualitative Activity | - | Active | Acinetobacter baumannii | [1][2] |
| This compound & iso-enacyloxin IIa | Qualitative Activity | - | Active | Burkholderia multivorans | [2] |
| This compound & iso-enacyloxin IIa | Qualitative Activity | - | Active | Burkholderia dolosa | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of enacyloxin compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standardized antimicrobial susceptibility testing methods.
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of iso-enacyloxin IIa in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
In Vitro Poly(Phe) Synthesis Inhibition Assay
This protocol is based on the methods described by Cetin et al. (1996).
-
Preparation of the Translation System:
-
Prepare a reaction mixture containing purified ribosomes, elongation factors (EF-Tu and EF-G), [¹⁴C]-phenylalanine, tRNA, and a poly(U) template in a suitable buffer.
-
-
Inhibition Assay:
-
Add varying concentrations of iso-enacyloxin IIa to the reaction mixtures.
-
Initiate the translation reaction by adding GTP.
-
Incubate the reactions at 37°C for a defined period.
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized [¹⁴C]-polyphenylalanine.
-
Collect the precipitate on a filter and wash to remove unincorporated [¹⁴C]-phenylalanine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Calculation of IC50:
-
The IC50 value is the concentration of iso-enacyloxin IIa that inhibits 50% of the poly(Phe) synthesis compared to a control reaction without the inhibitor.
-
Visualizations
Signaling Pathway of EF-Tu Inhibition
Caption: Mechanism of EF-Tu inhibition by iso-enacyloxin IIa.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Iso-enacyloxin IIa is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting EF-Tu. While further studies are required to fully elucidate its quantitative activity profile, particularly in direct comparison to this compound, the existing data strongly support its potential as a lead compound for the development of new antibiotics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research into this promising class of natural products.
References
- 1. The N Terminus of Bacterial Elongation Factor Tu Elicits Innate Immunity in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Antimicrobial activity of this compound and gladiolin against the urogenital pathogens Neisseria gonorrhoeae and Ureaplasma spp [pubmed.ncbi.nlm.nih.gov]
Enacyloxin IIa: A Technical Guide to its Inhibition of Protein Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enacyloxin IIa is a polyene antibiotic that exhibits potent inhibitory activity against bacterial protein biosynthesis. Uniquely, it employs a dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel antibiotics and protein synthesis inhibitors.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, a non-lactonic polyene antibiotic, represents a promising candidate due to its distinct mode of inhibiting protein synthesis. Unlike many antibiotics that target a single component of the translational machinery, this compound disrupts this fundamental cellular process by interacting with two key players: the GTP-binding protein elongation factor Tu (EF-Tu) and the 70S ribosome. This dual-target strategy contributes to its potent antibacterial activity. This guide will delve into the molecular details of this inhibition, providing the necessary technical information for its study and potential therapeutic development.
Mechanism of Action
This compound's inhibitory effect on protein biosynthesis stems from its ability to interfere with the elongation stage of translation. This process involves the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site by EF-Tu in a GTP-dependent manner. This compound disrupts this cycle through a two-pronged attack.
Targeting Elongation Factor Tu (EF-Tu)
This compound profoundly affects the interaction between EF-Tu and guanine (B1146940) nucleotides. Specifically, it dramatically slows the dissociation of GTP from EF-Tu.[1][2] This is evidenced by a remarkable decrease in the dissociation constant (Kd) of the EF-Tu-GTP complex from approximately 500 nM to a mere 0.7 nM in the presence of the antibiotic.[1][2] By locking EF-Tu in its GTP-bound conformation, this compound indirectly inhibits the regeneration of the active EF-Tu-GTP complex, a process normally facilitated by the guanine nucleotide exchange factor EF-Ts.[1][2]
While this compound does not prevent the formation of the ternary complex (EF-Tu-GTP-aa-tRNA), it alters its conformation. This alteration is demonstrated by the loss of protection of the aminoacyl bond in the aa-tRNA from spontaneous deacylation.[1][2]
Targeting the Ribosome
In addition to its effects on EF-Tu, this compound also directly impacts the ribosome. Although the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, the subsequent step of peptide bond formation is inhibited.[1][2] This inhibition is not due to a direct effect on the peptidyltransferase center, as shown by the lack of inhibition of the puromycin (B1679871) reaction.[1][2] Instead, this compound appears to induce an anomalous positioning of the aa-tRNA in the A-site, which prevents the C-terminal incorporation of the amino acid into the growing polypeptide chain.[1][2] This inhibitory effect is observed even when the aa-tRNA is bound non-enzymatically to the A-site, confirming a direct interaction with the ribosome.
The following diagram illustrates the dual inhibitory mechanism of this compound on the translation elongation cycle.
Caption: Dual inhibition of protein synthesis by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
In Vitro Inhibition of Protein Synthesis
| Assay | Parameter | Value | Reference |
| Poly(Phe) Synthesis | IC50 | ~70 nM | [1][2] |
Interaction with EF-Tu
| Complex | Parameter | Value | Condition | Reference |
| EF-Tu-GTP | Kd | ~500 nM | Without this compound | [1][2] |
| EF-Tu-GTP | Kd | ~0.7 nM | With this compound | [1][2] |
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference |
| Neisseria gonorrhoeae | Including multidrug-resistant isolates | 0.015 - 0.06 | Butler et al., 2021 |
| Ureaplasma spp. | Clinical isolates | 4 - 32 | Butler et al., 2021 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Preparation of Reagents
A common method for purifying EF-Tu and EF-Ts involves affinity chromatography. For instance, His-tagged proteins can be expressed in E. coli and purified using a Ni-NTA column.
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2, 10% glycerol, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol.
-
Wash Buffer: Lysis buffer with 20 mM imidazole.
-
Elution Buffer: Lysis buffer with 250 mM imidazole.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2, 50% glycerol, and 1 mM DTT.
Procedure:
-
Grow E. coli cells overexpressing His-tagged EF-Tu or EF-Ts to an OD600 of 0.6-0.8 and induce protein expression.
-
Harvest cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer.
-
Determine protein concentration and assess purity by SDS-PAGE.
Active 70S ribosomes can be prepared by sucrose (B13894) density gradient centrifugation.
Buffers:
-
Buffer A: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol.
-
Sucrose Solutions: 10% and 30% (w/v) sucrose in Buffer A.
Procedure:
-
Grow E. coli cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with Buffer A.
-
Lyse the cells by grinding with alumina (B75360) or using a French press.
-
Centrifuge the lysate to remove cell debris.
-
Layer the supernatant onto a 10-30% sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours.
-
Fractionate the gradient and collect the 70S ribosome peak, identified by monitoring absorbance at 260 nm.
-
Pellet the ribosomes by ultracentrifugation and resuspend in an appropriate storage buffer.
In Vitro Poly(Phe) Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of polyphenylalanine from a poly(U) mRNA template.
Reaction Mixture (typical components):
-
Tris-HCl buffer (pH 7.5)
-
NH4Cl
-
Mg(OAc)2
-
ATP
-
GTP
-
Phosphoenolpyruvate and pyruvate (B1213749) kinase (GTP regeneration system)
-
DTT
-
Poly(U) mRNA
-
70S ribosomes
-
Total tRNA from E. coli
-
[14C]-Phenylalanine
-
EF-Tu, EF-Ts, and EF-G
-
Varying concentrations of this compound
Procedure:
-
Prepare a master mix containing all components except the ribosomes and [14C]-Phenylalanine.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or solvent control) to the tubes.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding ribosomes and [14C]-Phenylalanine.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding hot trichloroacetic acid (TCA).
-
Heat the samples to precipitate the polyphenylalanine.
-
Collect the precipitate on a filter and wash with cold TCA.
-
Measure the incorporated radioactivity by liquid scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
The following diagram outlines the workflow for the poly(Phe) synthesis inhibition assay.
Caption: Workflow for the in vitro poly(Phe) synthesis inhibition assay.
EF-Tu GTPase Assay
This assay measures the hydrolysis of GTP by EF-Tu and its modulation by this compound.
Reaction Mixture (typical components):
-
Tris-HCl buffer (pH 7.5)
-
NH4Cl
-
MgCl2
-
DTT
-
EF-Tu
-
[γ-32P]GTP
-
Varying concentrations of this compound
Procedure:
-
Prepare a reaction mixture containing all components except [γ-32P]GTP.
-
Add varying concentrations of this compound.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding [γ-32P]GTP.
-
At various time points, take aliquots and stop the reaction by adding perchloric acid and charcoal.
-
The charcoal binds the unhydrolyzed [γ-32P]GTP.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the released [32P]Pi in the supernatant by liquid scintillation counting.
-
Determine the rate of GTP hydrolysis at different this compound concentrations.
Ribosome Binding Assay (Filter Binding)
This assay can be used to assess the binding of the ternary complex to the ribosome in the presence of this compound.
Reaction Mixture (typical components):
-
Tris-HCl buffer (pH 7.2)
-
NH4Cl
-
Mg(OAc)2
-
Poly(U) mRNA
-
70S ribosomes
-
EF-Tu-GTP-[14C]Phe-tRNA ternary complex
-
Varying concentrations of this compound
Procedure:
-
Pre-incubate ribosomes with poly(U) mRNA at 37°C.
-
In a separate tube, form the ternary complex by incubating EF-Tu, GTP, and [14C]Phe-tRNA.
-
Add varying concentrations of this compound to the ribosome-mRNA mixture.
-
Add the ternary complex to the ribosome mixture and incubate to allow binding.
-
Filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound complexes will be retained.
-
Wash the filter with cold buffer to remove unbound components.
-
Measure the radioactivity retained on the filter by liquid scintillation counting.
-
Determine the effect of this compound on the amount of bound ternary complex.
Conclusion
This compound presents a fascinating case of a dual-target antibiotic that effectively shuts down bacterial protein synthesis. Its ability to simultaneously sequester EF-Tu in an inactive state and interfere with the proper functioning of the ribosome makes it a potent inhibitor. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its mechanism and for the development of novel antibacterial therapies. The unique mode of action of this compound may also provide a scaffold for the design of new inhibitors that are less susceptible to existing resistance mechanisms. Further studies to elucidate the precise structural basis of its interactions with both EF-Tu and the ribosome will be invaluable in this endeavor.
References
Enacyloxin IIa: A Dual Inhibitor of Bacterial Protein Synthesis Targeting EF-Tu and the Ribosome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enacyloxin IIa (En-IIa) is a polyene antibiotic that exhibits potent antibacterial activity through a unique dual-targeting mechanism. It disrupts bacterial protein synthesis by simultaneously inhibiting the function of elongation factor Tu (EF-Tu) and directly interfering with the ribosomal A-site. This whitepaper provides a comprehensive overview of the molecular mechanism of En-IIa, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals involved in antibiotic discovery and development.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. This compound, a secondary metabolite produced by Burkholderia ambifaria, represents a promising candidate due to its distinct dual-targeting strategy. By acting on both the essential GTPase EF-Tu and the ribosome, En-IIa presents a multi-pronged attack on the bacterial translation machinery, potentially reducing the likelihood of resistance development. This guide delves into the intricate details of this dual inhibition, providing a foundational understanding for further research and therapeutic development.
The Dual-Targeting Mechanism of this compound
This compound's inhibitory action is a two-fold assault on the bacterial protein synthesis elongation cycle.
Targeting Elongation Factor Tu (EF-Tu)
EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. En-IIa potently interferes with the EF-Tu functional cycle in the following ways:
-
Stabilization of the EF-Tu-GTP Complex: this compound dramatically slows down the dissociation of GTP from EF-Tu. This is evidenced by a significant decrease in the dissociation constant (Kd) of the EF-Tu-GTP complex from approximately 500 nM to 0.7 nM in the presence of the antibiotic[1][2]. This stabilization effectively traps EF-Tu in its active, GTP-bound conformation.
-
Inhibition of EF-Ts-mediated Guanine (B1146940) Nucleotide Exchange: The stabilization of the EF-Tu-GTP complex by En-IIa also hinders the interaction of EF-Tu with EF-Ts, the guanine nucleotide exchange factor responsible for recycling EF-Tu-GDP back to its active GTP-bound state[1][2].
-
Altered Conformation of the Ternary Complex: While En-IIa does not prevent the formation of the ternary complex (EF-Tu-GTP-aa-tRNA), it alters its conformation. This alteration is significant as it compromises the ability of EF-Tu to protect the ester bond of the aa-tRNA from spontaneous hydrolysis[1].
Direct Inhibition of the Ribosome
Beyond its effects on EF-Tu, this compound also directly targets the bacterial ribosome. Specifically, it interferes with the proper functioning of the ribosomal A-site, the landing pad for the incoming aa-tRNA. This direct ribosomal inhibition leads to an anomalous positioning of the aa-tRNA within the A-site, which in turn prevents the crucial step of peptide bond formation. Even when aa-tRNA is delivered to the A-site non-enzymatically, En-IIa still inhibits the incorporation of the amino acid into the growing polypeptide chain.
The crystal structure of the Escherichia coli EF-Tu in complex with a GTP analog and this compound reveals that the antibiotic binds at the interface of domains 1 and 3 of EF-Tu. This binding site partially overlaps with that of another EF-Tu targeting antibiotic, kirromycin, although their chemical structures are different.
Quantitative Data
The following tables summarize the key quantitative data that characterize the inhibitory activity of this compound.
Table 1: Inhibition of Protein Synthesis and EF-Tu Binding Affinity
| Parameter | Value | Organism/System | Reference |
| IC50 (poly(Phe) synthesis) | ~70 nM | In vitro E. coli system | |
| Kd (EF-Tu-GTP) | 500 nM | E. coli EF-Tu | |
| Kd (EF-Tu-GTP + En-IIa) | 0.7 nM | E. coli EF-Tu |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key steps in bacterial protein synthesis elongation and highlights the points of inhibition by this compound.
Caption: Mechanism of this compound action.
Experimental Workflow for Characterizing this compound
The diagram below outlines a typical experimental workflow to investigate the mechanism of action of an antibiotic like this compound.
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocols for the original this compound studies are not fully available in the public domain, this section provides generalized methodologies for the key experiments cited.
In Vitro Poly(Phe) Synthesis Assay
This assay measures the inhibition of protein synthesis by monitoring the incorporation of radiolabeled phenylalanine into a polypeptide chain.
Materials:
-
S30 cell-free extract from E. coli
-
Ribosomes (70S)
-
Poly(U) mRNA template
-
[¹⁴C]-Phenylalanine
-
tRNA mixture
-
ATP, GTP
-
Creatine (B1669601) phosphate, creatine kinase
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Prepare a reaction mixture containing all components except the S30 extract and this compound.
-
Add varying concentrations of this compound or a vehicle control to different reaction tubes.
-
Initiate the reaction by adding the S30 extract.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA to precipitate the synthesized poly(Phe).
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
EF-Tu-GTP Binding Assay (Filter Binding)
This assay measures the binding of radiolabeled GTP to EF-Tu in the presence and absence of this compound.
Materials:
-
Purified EF-Tu
-
[³H]-GTP
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
This compound stock solution
-
Nitrocellulose filters
-
Washing buffer (cold binding buffer)
Protocol:
-
Incubate purified EF-Tu with varying concentrations of this compound or a vehicle control in the binding buffer.
-
Add [³H]-GTP to the mixture and incubate on ice to allow binding to reach equilibrium.
-
Filter the reaction mixture through nitrocellulose filters under vacuum. Proteins and protein-ligand complexes will bind to the filter, while unbound GTP will pass through.
-
Wash the filters with cold washing buffer to remove any non-specifically bound radioactivity.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the amount of bound [³H]-GTP at each this compound concentration to calculate the dissociation constant (Kd).
X-ray Crystallography of EF-Tu-Enacyloxin IIa Complex
This technique is used to determine the three-dimensional structure of the EF-Tu protein in complex with this compound.
Protocol:
-
Protein Expression and Purification: Overexpress and purify EF-Tu from a suitable expression system (e.g., E. coli).
-
Complex Formation: Incubate the purified EF-Tu with a molar excess of a non-hydrolyzable GTP analog (e.g., GDPNP) and this compound to form a stable ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered crystals of the complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and use molecular replacement or other phasing methods to solve the crystal structure. Refine the atomic model against the experimental data to obtain a high-resolution structure.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Enacyloxin IIa Complex
Cryo-EM is employed to visualize the structure of the ribosome in complex with this compound at near-atomic resolution.
Protocol:
-
Sample Preparation: Prepare a homogenous sample of purified 70S ribosomes. Incubate the ribosomes with this compound and a ternary complex of EF-Tu-GTP-aa-tRNA to trap the inhibited state.
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to embed the complexes in a thin layer of vitreous ice.
-
Data Collection: Image the frozen-hydrated sample in a transmission electron microscope equipped with a direct electron detector at cryogenic temperatures. Collect a large dataset of particle images.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D density map of the ribosome-Enacyloxin IIa complex.
-
Model Building and Analysis: Fit atomic models of the ribosome, EF-Tu, tRNA, and this compound into the cryo-EM density map to analyze the interactions and conformational changes induced by the antibiotic.
Conclusion
This compound stands out as a compelling antibiotic lead due to its sophisticated dual-targeting mechanism that simultaneously incapacitates both EF-Tu and the ribosome. This multifaceted approach to inhibiting protein synthesis offers a potential advantage in overcoming bacterial resistance. The quantitative data and structural insights presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the design of novel antibiotics that exploit this unique mode of action. Future research should focus on obtaining more detailed structural information of the ribosome-bound state and exploring the in vivo efficacy and pharmacokinetic properties of this compound and its analogs.
References
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Enacyloxin IIa using Broth Microdilution
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enacyloxin IIa is a polyene antibiotic produced by Frateuria sp. W-315.[1][2] It exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action of this compound is the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu).[3][4][5] This novel target makes this compound a compound of significant interest in the face of rising antimicrobial resistance.
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, with guidelines provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation under controlled conditions, the plates are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no turbidity.
Data Presentation
This compound MIC Ranges
The following table summarizes previously reported MIC ranges for this compound against specific bacterial species. It is important to note that these values may vary depending on the specific strains and testing conditions used.
| Organism | MIC Range (mg/L) |
| Neisseria gonorrhoeae | 0.015 - 0.06 |
| Ureaplasma spp. | 4 - 32 |
Data sourced from a study on the antimicrobial activity of this compound.
Quality Control (QC) Ranges
Performing quality control is essential to ensure the accuracy and reproducibility of the MIC determination assay. This is achieved by testing reference strains with known MIC values for a panel of standard antimicrobial agents. The following table provides the acceptable MIC ranges for the reference strains Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, as recommended by CLSI and EUCAST.
| Antimicrobial Agent | QC Strain | Acceptable MIC Range (µg/mL) |
| Azithromycin | E. coli ATCC 25922 | 2.0 - 8.0 |
| Azithromycin | S. aureus ATCC 29213 | 0.25 - 1.0 |
| JNJ-Q2 | E. coli ATCC 25922 | 0.008 - 0.03 |
| JNJ-Q2 | S. aureus ATCC 29213 | 0.004 - 0.015 |
Experimental Protocols
Materials
-
This compound powder
-
Methanol (B129727) (for stock solution preparation)[1]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reservoir basins
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Vortex mixer
-
Test bacterial strains (e.g., clinical isolates, reference strains)
-
Quality control bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Growth medium for bacterial culture (e.g., Tryptic Soy Agar, Blood Agar)
Protocol for Broth Microdilution MIC Assay
This protocol is harmonized from the CLSI M07 and EUCAST guidelines.
1. Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in methanol.[1]
-
Stock Concentration: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Calculation: To prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound powder and dissolve it in 1 mL of methanol.
-
-
Storage: Store the stock solution in a tightly sealed container at -20°C, protected from light.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 of the 0.5 McFarland suspension.
3. Preparation of the Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column (column 1), add 200 µL of the appropriate concentration of this compound working solution (prepared from the stock solution in CAMHB). This will be the highest concentration tested.
-
Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix the contents of column 2 by pipetting up and down.
-
Continue this serial dilution process across the plate to the desired final concentration, typically up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic). Add 100 µL of CAMHB to these wells.
-
Column 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to these wells.
4. Inoculation of the Microtiter Plate
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
5. Incubation
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting the Results
-
After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control wells (column 11) should show distinct turbidity.
-
The sterility control wells (column 12) should remain clear.
-
The MICs for the quality control strains should fall within the established acceptable ranges.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution experimental workflow.
References
- 1. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Enacyloxin IIa Protein Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enacyloxin IIa is a potent antibiotic that inhibits bacterial protein biosynthesis.[1] It exhibits a unique dual mechanism of action, targeting both the elongation factor Tu (EF-Tu) and the ribosomal A-site.[1][2] This dual specificity makes it a compelling subject for antibiotic research and development. This compound has demonstrated an IC50 value of approximately 70 nM in poly(Phe) synthesis assays, highlighting its significant inhibitory activity.[1][2] This document provides a detailed protocol for an in vitro protein synthesis inhibition assay to evaluate the activity of this compound and other potential protein synthesis inhibitors. The assay measures the incorporation of a radiolabeled amino acid into a newly synthesized polypeptide chain in a bacterial cell-free translation system.
Principle
The assay quantifies the level of protein synthesis by measuring the incorporation of a radiolabeled amino acid (e.g., 14C-Leucine or 35S-Methionine) into newly synthesized proteins in a bacterial cell-free extract (S30 extract). In the presence of a protein synthesis inhibitor like this compound, the incorporation of the radiolabeled amino acid is reduced. The degree of inhibition is determined by comparing the radioactivity of a sample treated with the inhibitor to that of an untreated control.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other common protein synthesis inhibitors determined using in vitro translation assays.
| Inhibitor | Target Organism/System | Assay Type | IC50 |
| This compound | E. coli cell-free system | Poly(Phe) synthesis | ~70 nM |
| Puromycin | NIH/3T3 cells | Impedance-based cell viability | 3.96 µM |
| Actinomycin D | HepG2 cells | [3H]-Leucine incorporation | 39 ± 7.4 nM |
| Cycloheximide | HepG2 cells | [3H]-Leucine incorporation | 6600 ± 2500 nM |
| Emetine | HepG2 cells | [3H]-Leucine incorporation | 2200 ± 1400 nM |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound protein synthesis inhibition.
Experimental Workflow for Protein Synthesis Inhibition Assay
Caption: Experimental workflow for the in vitro protein synthesis inhibition assay.
Experimental Protocols
Materials and Reagents
-
E. coli strain (e.g., MRE600) for S30 extract preparation
-
Lysis Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)
-
Pre-incubation Mix (40 mM Tris-acetate pH 8.2, 0.3 M Potassium acetate, 1.4 mM DTT, 2 mM ATP, 0.5 mM GTP, 20 mM Phosphoenolpyruvate, 20 amino acids (except the one to be radiolabeled) at 0.2 mM each)
-
Reaction Buffer (50 mM Tris-acetate pH 7.8, 60 mM NH4Cl, 10 mM Magnesium acetate, 2 mM ATP, 0.5 mM GTP, 20 mM Phosphoenolpyruvate, 1 mM DTT)
-
Radiolabeled amino acid (e.g., L-[14C]-Leucine)
-
Template mRNA (e.g., poly(U) or a specific mRNA transcript)
-
This compound and other control inhibitors
-
Trichloroacetic acid (TCA), 5% and 10% solutions
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Preparation of S30 Cell-Free Extract
-
Grow E. coli cells to mid-log phase in a suitable rich medium.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold Lysis Buffer.
-
Resuspend the cell pellet in a minimal volume of Lysis Buffer.
-
Lyse the cells using a French press or sonication while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant (S30 fraction) and pre-incubate it with the Pre-incubation Mix at 37°C for 80 minutes to degrade endogenous mRNA and tRNA.
-
Dialyze the pre-incubated S30 extract against Lysis Buffer overnight at 4°C.
-
Determine the protein concentration of the S30 extract (e.g., using a Bradford assay).
-
Aliquot the S30 extract and store it at -80°C until use.
In Vitro Protein Synthesis Inhibition Assay Protocol
-
Reaction Setup : Prepare the reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the following:
-
Reaction Buffer
-
S30 cell-free extract (typically 2-5 mg/mL final protein concentration)
-
Template mRNA (e.g., 50-100 µg/mL poly(U) for poly(Phe) synthesis)
-
A mixture of 19 unlabeled amino acids (final concentration of ~0.1 mM each)
-
This compound or other inhibitors at desired final concentrations (a serial dilution is recommended to determine the IC50). For the negative control, add the solvent used to dissolve the inhibitor.
-
For the positive control for inhibition, a known protein synthesis inhibitor like chloramphenicol (B1208) can be used.
-
-
Initiation of Reaction : Start the reaction by adding the radiolabeled amino acid (e.g., L-[14C]-Leucine to a final concentration of ~10-50 µM and a specific activity of ~50-100 mCi/mmol).
-
Incubation : Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Stopping the Reaction : Terminate the reactions by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized proteins.
-
Protein Precipitation and Washing :
-
Incubate the tubes on ice for at least 30 minutes.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the protein precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Wash the filters once with ethanol and allow them to dry completely.
-
-
Measurement of Radioactivity :
-
Place each dried filter in a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate the percentage of protein synthesis inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (CPMinhibitor - CPMblank) / (CPMcontrol - CPMblank)] x 100
-
CPMinhibitor : CPM from the sample with the inhibitor.
-
CPMcontrol : CPM from the untreated sample.
-
CPMblank : CPM from a reaction with no mRNA template (background).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low CPM in control samples | Inactive S30 extract | Prepare fresh S30 extract. Ensure proper storage at -80°C. |
| Degraded mRNA template | Use freshly prepared or properly stored mRNA. | |
| Suboptimal reaction conditions | Optimize concentrations of Mg2+, K+, and energy components. | |
| High background CPM (blank) | Incomplete removal of unincorporated radiolabel | Increase the number of TCA washes. Ensure filters are washed thoroughly. |
| Contamination of reagents | Use fresh, nuclease-free reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be precise in reagent addition. |
| Temperature fluctuations during incubation | Ensure a stable incubation temperature. | |
| No inhibition observed | Inactive inhibitor | Check the stability and storage of the inhibitor stock solution. |
| Inhibitor concentration is too low | Test a wider and higher range of inhibitor concentrations. |
References
Crystallizing Enacyloxin IIa with Elongation Factor Tu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of the bacterial elongation factor Tu (EF-Tu) in complex with the antibiotic Enacyloxin IIa. Understanding the three-dimensional structure of this complex is crucial for structure-based drug design and the development of novel antibiotics targeting bacterial protein synthesis.
Introduction
This compound is a polyketide antibiotic that exhibits potent activity against a range of bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] It functions by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).[2][3] EF-Tu is a highly conserved and abundant GTP-binding protein that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[4]
This compound binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding site of another EF-Tu inhibitor, kirromycin.[5] This binding event stabilizes the EF-Tu-GTP complex and hinders the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis. The structural elucidation of the EF-Tu-Enacyloxin IIa complex provides a molecular basis for its mechanism of action and offers a scaffold for the design of new and more effective antibiotics.
Data Presentation
Table 1: this compound Activity and Binding Affinity
| Parameter | Value | Organism/System | Reference |
| IC50 (Poly(Phe) synthesis) | ~70 nM | In vitro translation system | |
| Kd (EF-Tu-GTP) | 500 nM | - | |
| Kd (EF-Tu-GTP with this compound) | 0.7 nM | - | |
| MIC (Acinetobacter baumannii) | 3 µg/ml | In vivo |
Table 2: Crystallization and Data Collection Statistics for E. coli EF-Tu-GDPNP-Enacyloxin IIa Complex
| Parameter | Value |
| PDB ID | 2BVN |
| Resolution | 2.3 Å |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (a, b, c) | 67.4 Å, 76.5 Å, 92.9 Å |
| Molecules per asymmetric unit | 1 |
| Solvent content | 45% |
| Data collection temperature | 100 K |
| Wavelength | 0.979 Å |
| Completeness | 99.7% |
| R-merge | 6.1% |
| I/σ(I) | 16.1 |
Note: GDPNP (guanylyl iminodiphosphate) is a non-hydrolyzable GTP analog used to stabilize the GTP-bound conformation of EF-Tu.
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
Caption: Mechanism of this compound inhibition of protein synthesis.
Experimental Workflow for Crystallization
Caption: Experimental workflow for crystallizing the EF-Tu-Enacyloxin IIa complex.
Experimental Protocols
Protocol 1: Expression and Purification of Thermus thermophilus EF-Tu
This protocol is adapted from methods for overproducing and purifying T. thermophilus elongation factors in E. coli.
1. Overexpression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the tufA gene from T. thermophilus under the control of a T7 or tac promoter. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to incubate the cells at 30°C for 4-6 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis and Heat Treatment: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol (B35011), 1 mM DTT, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. d. Heat the supernatant at 60°C for 15 minutes to denature and precipitate a significant portion of the E. coli proteins. e. Centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
3. Chromatography: a. Load the supernatant onto a Q-Sepharose Fast Flow anion exchange column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 1 mM DTT). b. Wash the column with Buffer A. c. Elute the protein with a linear gradient of 0-1 M NaCl in Buffer A. d. Analyze the fractions by SDS-PAGE and pool the fractions containing EF-Tu. e. Concentrate the pooled fractions and load onto a Sephacryl S-200 gel filtration column equilibrated with Buffer A containing 100 mM NaCl. f. Collect fractions containing pure EF-Tu, confirm purity by SDS-PAGE, concentrate, and store at -80°C.
Protocol 2: Formation and Purification of the EF-Tu-GDPNP-Enacyloxin IIa Complex
1. Complex Formation: a. To purified EF-Tu (in storage buffer), add a 10-fold molar excess of GDPNP and a 5-fold molar excess of this compound (dissolved in DMSO). b. Add MgCl₂ to a final concentration of 10 mM. c. Incubate the mixture on ice for 1 hour.
2. Purification of the Complex: a. To remove unbound ligands, subject the complex to gel filtration chromatography using a Superdex 75 column equilibrated with crystallization buffer (e.g., 20 mM HEPES pH 7.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT). b. Collect the peak corresponding to the EF-Tu-GDPNP-Enacyloxin IIa complex. c. Concentrate the complex to approximately 10-15 mg/mL for crystallization trials.
Protocol 3: Crystallization of the EF-Tu-GDPNP-Enacyloxin IIa Complex
This protocol is based on the conditions reported for the crystallization of the E. coli EF-Tu complex.
1. Crystallization Method: a. Use the hanging drop vapor diffusion method at 20°C. b. Mix 1 µL of the concentrated protein complex solution with 1 µL of the reservoir solution on a siliconized coverslip. c. Seal the coverslip over the reservoir well.
2. Reservoir Solution Composition: a. A starting point for screening is a reservoir solution containing:
- 10-15% (w/v) Polyethylene glycol (PEG) 4000 or 6000
- 0.1 M Tris-HCl or HEPES buffer at pH 7.0-8.5
- 0.2 M ammonium (B1175870) sulfate (B86663) or sodium chloride
3. Crystal Optimization: a. Optimize initial crystal hits by varying the precipitant concentration, pH, and salt concentration. b. Microseeding can be employed to improve crystal size and quality.
4. Cryo-protection and Data Collection: a. For X-ray data collection at cryogenic temperatures (100 K), transfer the crystals to a cryoprotectant solution. b. The cryoprotectant solution typically consists of the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene (B1197577) glycol. c. Soak the crystals in the cryoprotectant solution for a few seconds to a minute before flash-cooling them in liquid nitrogen. d. Collect diffraction data at a synchrotron source.
These protocols provide a comprehensive guide for researchers aiming to crystallize the EF-Tu-Enacyloxin IIa complex. The resulting high-resolution structures will be invaluable for understanding the molecular details of this antibiotic's inhibitory mechanism and for guiding the development of next-generation antibacterial agents.
References
- 1. A dual transacylation mechanism for polyketide synthase chain release in enacyloxin antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EF-Tu - Wikipedia [en.wikipedia.org]
- 5. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Enacyloxin IIa and its Analogs: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enacyloxin IIa is a potent antibiotic belonging to the enacyloxin family of natural products. These compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Their unique mode of action, which involves the inhibition of bacterial protein synthesis through a dual-binding mechanism targeting both the elongation factor Tu (EF-Tu) and the ribosome, makes them promising candidates for the development of new antibacterial agents. This document provides a comprehensive overview of the total synthesis of this compound and its analogs, including detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and mechanism of action.
Retrosynthetic Analysis
The total synthesis of this compound can be approached through a convergent strategy, dissecting the molecule into two key fragments: a highly functionalized cyclohexane (B81311) carboxylic acid moiety and a complex chlorinated polyunsaturated chain. The final molecule is then assembled through a crucial esterification reaction between these two fragments.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Synthesis of the Cyclohexane Fragment (Fragment A)
A facile and efficient synthesis of the (1S,3R,4S)-3,4-dihydroxycyclohexanecarboxylate moiety has been developed starting from D-quinic acid.
Protocol for Methyl (1S,3R,4S)-3,4-O-Isopropylidenedioxycyclohexanecarboxylate:
-
A suspension of Methyl (1S,3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexanecarboxylate (derived from D-quinic acid) in dry 1,2-dichloroethane (B1671644) is treated with thiocarbonyldiimidazole and imidazole (B134444) at 20°C.
-
The reaction mixture is stirred under reflux for 3 hours.
-
After cooling, the mixture is concentrated under reduced pressure.
-
The crude product is subjected to deoxygenation using tributyltin hydride and AIBN in refluxing toluene (B28343) for 1.5 hours.
-
Purification by silica (B1680970) gel column chromatography (hexane-diethyl ether, 10:1) affords the product as a colorless oil.
Protocol for Methyl (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate:
-
The isopropylidene-protected intermediate is treated with a cooled (0°C) solution of TFA/H₂O (1:1).
-
The mixture is stirred for 1 hour at 0°C.
-
The reaction is allowed to warm to 20°C and then concentrated under reduced pressure.
-
Purification by silica gel column chromatography (hexane-ethyl acetate, 1:1) yields the final cyclohexane fragment as a colorless oil.
Synthesis of the Chlorinated Polyene Chain (Fragment B)
The synthesis of the chlorinated undecapentaenoic acid chain is a complex undertaking. A recent advancement involves a sequence of Tsuji's alkyne syn allyl-chlorination, E-selective Pd/Cu-catalyzed allene-alkyne coupling, Horner-Wadsworth-Emmons olefination, and dehydration reactions. The stereocenter bearing the chlorine atom is controlled via an organocatalyzed aldehyde α-chlorination. The final assembly of the chain involves a highly diastereoselective Mukaiyama aldol (B89426) reaction. Due to the complexity and proprietary nature of some of these advanced methods, specific, detailed step-by-step protocols are often found within the supporting information of peer-reviewed publications and may require access to specialized reagents and expertise.
Fragment Coupling and Final Steps
The crucial esterification step to couple the cyclohexane fragment with the chlorinated polyene chain is a critical and often challenging step in the total synthesis. While specific conditions for this compound are not detailed in the immediate search results, analogous couplings in complex natural product synthesis often employ reagents like DCC/DMAP, EDC/DMAP, or Yamaguchi esterification conditions. The final steps would typically involve the deprotection of any remaining protecting groups under carefully controlled conditions to avoid isomerization or degradation of the sensitive polyene system.
Quantitative Data
The biological activity of this compound and its analogs is a key aspect of their potential as therapeutic agents. The following tables summarize the available quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ (poly(Phe) synthesis) | ~70 nM | [1] |
| Kd (EF-Tu-GTP) | 0.7 nM (dissociation strongly retarded from 500 nM) | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Neisseria gonorrhoeae | 0.015 - 0.06 | |
| Ureaplasma spp. | 4 - 32 | |
| Burkholderia multivorans | Active (qualitative) | [2] |
Mechanism of Action: Signaling Pathway
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu) and the ribosome. The antibiotic binds to a pocket on EF-Tu, stabilizing the EF-Tu-GTP complex and preventing its dissociation from the ribosome even after GTP hydrolysis. This effectively stalls the ribosome, preventing the accommodation of the aminoacyl-tRNA in the A-site and subsequent peptide bond formation.
Caption: Mechanism of action of this compound.
Conclusion
The total synthesis of this compound is a challenging yet important endeavor in the quest for new antibiotics. The convergent synthetic strategy, while complex, allows for the preparation of this potent natural product and provides a platform for the synthesis of analogs with potentially improved pharmacological properties. The dual-targeting mechanism of action of this compound offers a promising avenue for combating antibiotic resistance. Further research into the total synthesis of diverse analogs and comprehensive biological evaluation is crucial for the development of this promising class of antibiotics.
References
Application Notes and Protocols for the Genetic Manipulation of the Enacyloxin IIa Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] Produced by Burkholderia ambifaria, this complex natural product is synthesized by an unusual hybrid modular polyketide synthase (PKS) encoded by a large, cryptic biosynthetic gene cluster (BGC).[2] The unique structure and mechanism of action of this compound, which involves the inhibition of the ribosomal elongation factor Tu, make it an attractive candidate for further drug development.[3] Genetic manipulation of the this compound BGC offers a promising avenue for the engineered biosynthesis of novel derivatives with improved therapeutic properties.[2] This document provides detailed application notes and protocols for the genetic manipulation of the this compound BGC in Burkholderia ambifaria.
Data Presentation
While specific production titers of this compound in genetically engineered Burkholderia ambifaria strains are not extensively reported in the literature, qualitative and semi-quantitative data from gene knockout experiments demonstrate the essentiality of key genes in the biosynthetic pathway. The following table summarizes the observed effects of targeted gene deletions on this compound production.
| Gene(s) Deleted | Putative Function | Effect on this compound Production | Reference |
| cepI | N-octanoyl-homoserine lactone synthase (Quorum Sensing) | Decreased antifungal and antimicrobial activity | [4] |
| bamb_5915 | NRPS condensation domain-like protein (Chain release) | Abolished | |
| bamb_5917 | Acyl carrier protein (Chain release) | Abolished |
Further research is required to quantify the precise impact of these and other genetic modifications on this compound production yields.
The minimum inhibitory concentration (MIC) of this compound against Burkholderia multivorans has been reported to be 4 µg/mL. Evolutionary adaptation of B. multivorans to this compound resulted in an increased MIC of 24 µg/mL, highlighting the importance of understanding resistance mechanisms.
Experimental Protocols
Protocol 1: Gene Knockout in Burkholderia ambifaria via Allelic Exchange
This protocol describes the generation of a markerless in-frame deletion of a target gene within the this compound BGC using a suicide vector and homologous recombination.
Materials:
-
Burkholderia ambifaria wild-type strain
-
Escherichia coli donor strain (e.g., SM10 λpir)
-
Suicide vector (e.g., pKNOCK-Cm)
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics for selection (e.g., chloramphenicol, gentamicin)
-
Culture media (e.g., Luria-Bertani (LB) broth and agar (B569324), Tryptic Soy Broth (TSB))
Methodology:
-
Construction of the Gene Deletion Vector:
-
Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the target gene from B. ambifaria genomic DNA using PCR with primers incorporating appropriate restriction sites.
-
Digest the PCR products and the suicide vector with the corresponding restriction enzymes.
-
Ligate the flanking regions into the suicide vector.
-
Transform the ligation mixture into a suitable E. coli strain and select for transformants on antibiotic-containing media.
-
Verify the correct plasmid construction by restriction digestion and sequencing.
-
-
Conjugation and Selection of Single Crossover Mutants:
-
Grow overnight cultures of the E. coli donor strain carrying the deletion vector and the recipient B. ambifaria strain.
-
Perform a triparental or biparental mating by mixing the donor and recipient strains on an LB agar plate and incubating overnight.
-
Resuspend the bacterial growth and plate dilutions onto selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for B. ambifaria cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.
-
Incubate the plates until colonies appear.
-
-
Selection of Double Crossover Mutants (Markerless Deletion):
-
(If using a counter-selectable marker like sacB) Streak single crossover mutants on agar medium containing sucrose (B13894). Growth in the presence of sucrose selects for cells that have undergone a second homologous recombination event, resulting in the excision of the vector and the target gene.
-
(If not using a counter-selectable marker) Grow single crossover mutants in non-selective liquid medium for several generations to allow for the second recombination event to occur. Plate dilutions onto non-selective agar and then replica-plate onto antibiotic-containing plates to identify colonies that have lost the vector.
-
Confirm the deletion of the target gene by colony PCR using primers that flank the deleted region and by sequencing.
-
Protocol 2: Heterologous Expression of the this compound BGC
This protocol provides a general framework for the heterologous expression of the large this compound BGC in a suitable host strain.
Materials:
-
Genomic DNA from Burkholderia ambifaria
-
A suitable heterologous host (e.g., Myxococcus xanthus, Pseudomonas putida, or another Burkholderia species)
-
A suitable expression vector (e.g., a Bacterial Artificial Chromosome (BAC) or a vector compatible with Transformation-Associated Recombination (TAR) cloning)
-
Restriction enzymes or a TAR cloning kit
-
Competent cells of the heterologous host
Methodology:
-
Cloning the this compound BGC:
-
BAC library construction: Construct a BAC library from B. ambifaria genomic DNA and screen the library using PCR with primers specific for genes within the this compound BGC to identify a BAC clone containing the entire cluster.
-
TAR cloning: Design a TAR vector with homology arms corresponding to the ends of the this compound BGC. Co-transform the TAR vector and B. ambifaria genomic DNA into competent yeast cells. The yeast homologous recombination machinery will assemble the BGC into the vector.
-
-
Transformation into the Heterologous Host:
-
Isolate the BAC or TAR plasmid containing the this compound BGC.
-
Introduce the plasmid into the chosen heterologous host via an appropriate method (e.g., electroporation or conjugation).
-
Select for transformants using the appropriate antibiotic resistance marker present on the vector.
-
-
Cultivation and Analysis of this compound Production:
-
Cultivate the heterologous host strain under various fermentation conditions (e.g., different media, temperatures, and aeration) to induce the expression of the BGC.
-
Extract the culture broth and cell pellet with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Visualizations
References
- 1. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Enacyloxin IIa in Bacterial Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enacyloxin IIa is a polyene antibiotic produced by several bacterial species, including Frateuria sp. W-315 and Burkholderia ambifaria.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] The unique dual-targeting mechanism of action of this compound, inhibiting bacterial protein synthesis by acting on both Elongation Factor Tu (EF-Tu) and the ribosomal A-site, makes it a compound of significant interest for antimicrobial research and development.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in various bacterial cell-based assays.
Mechanism of Action
This compound is a potent inhibitor of bacterial protein biosynthesis.[4] Its mode of action is distinguished by its ability to target two crucial components of the translational machinery:
-
Elongation Factor Tu (EF-Tu): this compound strongly retards the dissociation of the EF-Tu-GTP complex, effectively locking EF-Tu in its active conformation. This leads to a significant decrease in the dissociation constant (Kd) of EF-Tu-GTP.[4][5] The antibiotic also inhibits the stimulation of EF-Tu-GDP dissociation by EF-Ts.[4] While the EF-Tu-GTP complex can still bind to aminoacyl-tRNA (aa-tRNA), this compound alters the orientation of EF-Tu-GTP with respect to the 3' end of the aa-tRNA, impairing its protection against spontaneous deacylation.[4]
-
Ribosomal A-site: this compound directly affects the ribosomal A-site, leading to an anomalous positioning of aa-tRNA.[4] This incorrect placement inhibits the incorporation of the amino acid into the growing polypeptide chain.[4][6] The activity of the peptidyl-transferase center, however, is not directly affected.[4]
This dual-specificity makes this compound a unique antibiotic, capable of inhibiting protein synthesis through a multifaceted approach.[4][5]
Quantitative Data
The following table summarizes the known quantitative data for this compound's activity. Researchers should note that the antibacterial spectrum presented here is not exhaustive and further studies are required to determine the full range of its activity.
| Assay Type | Target/Organism | Parameter | Value | Reference(s) |
| In vitro Protein Synthesis | Poly(Phe) synthesis | IC50 | ~70 nM | [4][5] |
| Antibacterial Susceptibility | Neisseria gonorrhoeae | MIC Range | 0.015–0.06 mg/L | [7] |
| Antibacterial Susceptibility | Ureaplasma spp. | MIC Range | 4–32 mg/L | [7] |
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standard procedure for assessing the in vitro activity of an antimicrobial agent against a bacterial isolate.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare this compound Dilutions: a. Prepare a working stock of this compound in the appropriate growth medium at twice the highest desired final concentration. b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row. c. Add 200 µL of the working stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12. b. The final volume in each test well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. Optionally, the plate can be read on a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Biofilm Inhibition Assay: Crystal Violet Method
This protocol describes a method to assess the ability of this compound to inhibit the formation of bacterial biofilms.
Materials:
-
This compound stock solution
-
Appropriate bacterial growth medium for biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Bacterial inoculum adjusted to a specific optical density (e.g., OD₆₀₀ of 0.1)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare Assay Plate: a. Prepare serial dilutions of this compound in the biofilm growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include wells with medium only as a negative control and wells with bacteria and no antibiotic as a positive growth control.
-
Inoculation: a. Add 100 µL of the adjusted bacterial inoculum to each well (except for the negative control wells). b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: a. Gently aspirate the planktonic cells from each well. b. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the crystal violet solution and wash the wells three times with PBS as described in step 4.
-
Solubilization and Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of growth control well)] x 100
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Biofilm Inhibition Assay.
References
- 1. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. embopress.org [embopress.org]
- 7. Antimicrobial activity of this compound and gladiolin against the urogenital pathogens Neisseria gonorrhoeae and Ureaplasma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enacyloxin IIa Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enacyloxin IIa is a polyketide antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] Its unique mechanism of action involves the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu).[1] this compound binds to EF-Tu and stabilizes the EF-Tu-GTP complex, which hinders the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis.[1] The discovery of the biosynthetic gene cluster for enacyloxins has opened the door for engineered biosynthesis of novel derivatives.[2] This document provides a framework for the development and evaluation of this compound derivatives with the goal of improving potency and antibacterial spectrum.
While extensive research has been conducted on the parent compound, this compound, public domain data on a series of synthesized derivatives with corresponding potency is limited. Therefore, these application notes provide a roadmap for the generation and testing of novel this compound analogs based on its known structure-activity relationships and biosynthetic pathway.
Data Presentation: Potency of this compound
The following table summarizes the known biological activity of the parent compound, this compound. This table should be expanded with data from newly synthesized derivatives to facilitate structure-activity relationship (SAR) studies.
| Compound | Target/Assay | Organism/System | Potency | Reference |
| This compound | poly(Phe) synthesis | In vitro | IC50 ≈ 70 nM | [1] |
| This compound | EF-Tu-GTP dissociation | In vitro | Kd changes from 500 to 0.7 nM | |
| This compound | Antibacterial Activity | Neisseria gonorrhoeae | MIC: 0.015–0.06 mg/L | |
| This compound | Antibacterial Activity | Ureaplasma spp. | MIC: 4–32 mg/L | |
| This compound | Antibacterial Activity | Acinetobacter baumannii | MIC = 3 µg/ml |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Enacyloxin IIa: A Detailed Guide for Researchers
Application Note AN-2025-01
Abstract
Enacyloxin IIa, a potent polyketide antibiotic, has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Produced by bacterial species such as Frateuria sp. W-315 and Burkholderia ambifaria, this molecule holds promise for the development of novel antimicrobial agents.[1][3][4] this compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), preventing the release of EF-Tu-GDP from the ribosome. This application note provides a comprehensive overview and detailed protocols for the purification of this compound from bacterial cultures, intended for researchers, scientists, and drug development professionals. The methodology covers bacterial cultivation, initial extraction, and a multi-step chromatographic purification process.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial compounds. Enacyloxins represent a class of polyketide antibiotics with a unique mode of action, making them attractive candidates for further investigation. This compound is a structurally complex molecule featuring a polyhydroxy-polyenic acyl side chain attached to a dihydroxycyclohexanecarboxylic acid moiety. Its biosynthesis is directed by a hybrid modular polyketide synthase (PKS) gene cluster. This document outlines a generalized yet detailed procedure for the isolation and purification of this compound from bacterial fermentation broth, based on established methods for polyketide recovery.
Materials and Equipment
-
Bacterial Strain: Frateuria sp. W-315 or Burkholderia ambifaria
-
Culture Media: Czapek-Dox medium or other suitable growth medium
-
Solvents: Methanol, Ethyl Acetate (B1210297), Hexane (B92381) (all HPLC grade)
-
Chromatography Resins: Silica (B1680970) gel, Reversed-phase C18 silica
-
Equipment:
-
Fermenter or shaker incubator
-
Centrifuge
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column
-
Lyophilizer
-
Spectrophotometer
-
Mass spectrometer
-
NMR spectrometer
-
Experimental Protocols
Protocol 1: Bacterial Cultivation
-
Prepare a seed culture by inoculating a suitable liquid medium with a single colony of the producing bacterial strain.
-
Incubate the seed culture at the optimal temperature and agitation for 24-48 hours.
-
Inoculate the production-scale fermenter containing Czapek-Dox medium with the seed culture. Frateuria sp. W-315 has been reported to produce enacyloxins in Czapek-Dox medium.
-
Maintain the fermentation under controlled conditions of temperature, pH, and aeration for the optimal production period, which should be determined empirically.
-
Monitor the production of this compound periodically by extracting a small sample of the culture and analyzing it via HPLC.
Protocol 2: Extraction of this compound
-
Harvest the fermentation broth by centrifugation to separate the bacterial cells from the supernatant.
-
The active compound is typically extracellular, so the supernatant is the primary source.
-
Extract the supernatant with an equal volume of ethyl acetate two to three times.
-
Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
For intracellular products, the cell pellet can be extracted with methanol. The methanolic extract is then concentrated.
Protocol 3: Chromatographic Purification
Step 1: Silica Gel Chromatography (Initial Cleanup)
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Load the dried material onto a silica gel column pre-equilibrated with a non-polar solvent such as hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the enriched fractions and evaporate the solvent.
Step 2: Reversed-Phase HPLC (High-Resolution Purification)
-
Dissolve the partially purified product from the silica gel step in a suitable solvent, such as methanol.
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Inject the filtered sample onto a preparative reversed-phase C18 HPLC column.
-
Elute the column with a gradient of water and acetonitrile (B52724) (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be from 10% to 90% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector at a wavelength determined from the UV-Vis spectrum of this compound.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions using analytical HPLC, mass spectrometry, and NMR.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
Data Presentation
The following table summarizes the expected outcomes of a typical purification process for a polyketide antibiotic like this compound. The values are hypothetical and should be determined experimentally.
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 5 | 100 |
| Silica Gel Chromatography | 800 | 30 | 96 |
| Reversed-Phase HPLC | 200 | >98 | 80 |
Visualization of Workflow and Biosynthesis
This compound Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Simplified this compound Biosynthetic Pathway
Caption: A simplified diagram of the this compound biosynthetic pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the purification of this compound from bacterial cultures. The multi-step process, involving cultivation, extraction, and sequential chromatographic separations, is designed to yield a highly pure product suitable for further biological and pharmacological studies. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and the characteristics of their producing strain. The continued investigation of this compound and its analogs is crucial for the development of next-generation antibiotics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New polyenic antibiotics active against gram-positive and gram-negative bacteria. IV. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Burkholderia ambifaria strain from plants as a novel promising probiotic in dental caries management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Intricacies of Enacyloxin IIa: A Technical Support Guide
For researchers and drug development professionals embarking on the synthesis and purification of Enacyloxin IIa, a potent antibiotic with a complex molecular architecture, the path can be fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during experimentation, ensuring a smoother and more efficient workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis Phase
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant hurdles primarily due to its complex structure, which includes a chlorinated polyunsaturated chain and a densely functionalized cyclohexanecarboxylic acid moiety. Key challenges include:
-
Stereochemical Control: Achieving the precise stereochemistry of the multiple stereocenters, particularly within the chlorinated undecapentaenoic chain and the syn-anti -OH/–Cl/–OCONH2 triad, is a primary difficulty.[1]
-
Complex Reactions: The synthesis involves a sequence of intricate and sensitive reactions, such as Tsuji's alkyne syn allyl-chlorination, E-selective Pd/Cu-catalyzed allene-alkyne coupling, Horner-Wadsworth-Emmons olefination, and a highly diastereoselective Mukaiyama aldol (B89426) reaction.[2] Each of these steps requires careful optimization to achieve desired yields and stereoselectivity.
-
Protecting Group Strategy: The selection and removal of protecting groups are critical. Improper choice or harsh deprotection conditions can lead to detrimental side reactions, such as ester shifts.[3]
-
Stability of Intermediates: The polyene structure of this compound and its synthetic intermediates can be sensitive to light, acid, and air, leading to degradation or isomerization.
Q2: I am observing low yields in the Mukaiyama aldol reaction. What are the potential causes and solutions?
Low yields in the Mukaiyama aldol reaction for coupling the C1-C16 ketone and the C17-C23 aldehyde fragments can be attributed to several factors.
Troubleshooting Low Yields in Mukaiyama Aldol Reaction
| Potential Cause | Recommended Solution |
| Poor quality of reactants | Ensure the aldehyde and silyl (B83357) enol ether are of high purity. The aldehyde can be sensitive and may require fresh preparation or purification before use. |
| Inefficient Lewis acid activation | The choice and stoichiometry of the Lewis acid are critical. Screen different Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) and optimize the concentration. Ensure anhydrous conditions as trace water can deactivate the Lewis acid. |
| Incorrect reaction temperature | This reaction is often temperature-sensitive. Perform the reaction at low temperatures (e.g., -78 °C) to improve diastereoselectivity and minimize side reactions. |
| Steric hindrance | The bulky nature of the reacting fragments can impede the reaction. Slower addition of the electrophile and prolonged reaction times may be necessary. |
Purification Phase
Q3: What are the common difficulties encountered during the purification of this compound?
The purification of this compound is challenging due to:
-
Presence of Stereoisomers: The synthesis can produce a mixture of diastereomers, including the notable iso-enacyloxin IIa, which can be difficult to separate from the desired product.[4]
-
Sensitivity to Purification Conditions: The molecule's instability can lead to degradation on common purification media like silica (B1680970) gel.
-
Similar Polarity of Impurities: Byproducts and unreacted starting materials may have polarities very similar to this compound, making chromatographic separation difficult.
Q4: My final product shows contamination with iso-enacyloxin IIa after HPLC purification. How can I improve the separation?
Improving the separation of this compound from its stereoisomers often requires careful optimization of the chromatographic conditions.
Troubleshooting Isomer Separation by HPLC
| Parameter | Suggested Optimization Strategy |
| Stationary Phase | If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a chiral column. |
| Mobile Phase | Fine-tune the mobile phase composition. A shallow gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) in water with an appropriate additive (e.g., formic acid or trifluoroacetic acid to suppress ionization) can enhance resolution. |
| Temperature | Column temperature can influence selectivity. Experiment with different temperatures (e.g., 30°C, 40°C) to see if it improves the separation between the two isomers. |
| Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times. |
Experimental Protocols
General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Specific parameters may need to be optimized for individual systems and separation requirements.
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 300-400 nm due to the polyene structure).
-
Injection Volume: 10 µL
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample.
Visualizing the Workflow
Diagram of the this compound Synthesis Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in Enacyloxins Total Synthesis: Access to the Chlorinated Polyunsaturated Chain Peculiar to this Promising Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility and stability of Enacyloxin IIa for experiments
Welcome to the technical support center for Enacyloxin IIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many polyene antibiotics, has very poor solubility in neutral aqueous solutions[1][2]. Direct dissolution in water or phosphate-buffered saline (PBS) will likely fail. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for creating a primary stock solution of this compound and other polyene antibiotics[2][3]. Dimethylformamide (DMF) can also be an alternative[2]. For some applications, methanol (B129727) or ethanol (B145695) may be used, but their solvating capacity might be lower.
Q3: How should I store my solid this compound and its stock solution?
A3: Solid, powdered this compound should be stored at -20°C, protected from light and moisture, to ensure long-term stability. Stock solutions in DMSO or other organic solvents should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.
Q4: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution is a common issue caused by the compound's low solubility in the final aqueous medium. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <1%, ideally <0.5%) and compatible with your experimental system. Adding the stock solution to your medium drop-wise while vortexing or stirring vigorously can also help improve dispersion and prevent immediate precipitation.
Q5: Is this compound sensitive to pH, light, or temperature?
A5: Yes. As a polyene antibiotic, this compound is expected to be sensitive to degradation by heat, UV radiation, and extreme pH levels. Experiments should be conducted with minimal exposure to light. Aqueous solutions are generally less stable than organic stock solutions, especially outside of a neutral pH range.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Bioactivity or Inconsistent Results | Compound degradation due to improper storage or handling. | Store solid compound and stock solutions at -20°C, protected from light. Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in the assay medium, reducing the effective concentration. | Decrease the final concentration of this compound. Ensure the final solvent concentration is non-toxic and minimal (e.g., <0.5% DMSO). Add the stock solution to the medium with vigorous mixing. | |
| Cloudiness or Precipitate in Working Solution | The aqueous solubility limit has been exceeded. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider using a co-solvent or a formulation agent like cyclodextrin (B1172386) if compatible with your assay. |
| Interaction with components in the medium (e.g., proteins, salts). | Prepare the working solution in a simplified buffer first to check for precipitation before using complex media like cell culture medium. | |
| Difficulty Dissolving the Compound in DMSO | The concentration is too high for the solvent. | Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. If it still doesn't dissolve, you may need to prepare a less concentrated stock solution. |
Logical Flowchart for Solubility Issues
References
Technical Support Center: Overcoming Enacyloxin IIa Degradation in Experimental Conditions
Welcome to the technical support center for Enacyloxin IIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene antibiotic produced by several bacterial species, including Frateuria sp. W-315 and Burkholderia ambifaria.[1][2] It functions as a potent inhibitor of bacterial protein synthesis.[3][4] Its primary target is the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome.[3][4] By binding to EF-Tu, this compound stalls the ribosome, thereby halting protein production and inhibiting bacterial growth.
Q2: What are the main factors that contribute to the degradation of this compound?
As a polyene antibiotic, this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are:
-
pH: Extreme pH conditions, both acidic and alkaline, can lead to the hydrolysis of its ester linkage and other chemical modifications.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: The conjugated polyene system in this compound makes it sensitive to light, which can induce isomerization and oxidation.
-
Oxidation: The double bonds in the polyene chain are prone to oxidation, which can disrupt its structure and function.
Q3: What are the known degradation products of this compound?
One known degradation or related product is iso-enacyloxin IIa . This compound is a stereoisomer of this compound, specifically a Z-isomer at the Δ-4,5 position.[1] The formation of this isomer can be influenced by factors such as light exposure. Other potential degradation products, resulting from hydrolysis or oxidation, may include the cleaved polyene chain and the dihydroxycyclohexanecarboxylic acid moiety.
Q4: How can I detect this compound degradation in my experiments?
Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, including iso-enacyloxin IIa.[5] A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over a short period. | Degradation due to improper storage conditions. | Store stock solutions at -20°C or lower in a light-protected container. Prepare fresh working solutions for each experiment and use them promptly. |
| Inconsistent results between experiments. | Variability in the extent of this compound degradation. | Standardize the handling protocol. Ensure that all solutions are prepared and stored under identical conditions (pH, temperature, light protection). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Compare the retention times of the unknown peaks with a standard of iso-enacyloxin IIa, if available. To minimize degradation during analysis, use a mobile phase with a neutral to slightly acidic pH and protect the samples from light. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of polyene antibiotics. | Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and then dilute into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Dissolve powdered this compound in a minimal amount of HPLC-grade Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot and dilute it to the desired final concentration in the appropriate experimental buffer (ideally at a pH between 6.0 and 8.0).
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline. The specific parameters may need to be optimized for your HPLC system and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier to maintain a slightly acidic pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration.
-
Analysis: Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent compound over time.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Minimizing Off-Target Effects of Enacyloxin IIa in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential off-target effects of Enacyloxin IIa in cellular assays. While this compound is known as a potent inhibitor of bacterial protein synthesis, its effects in eukaryotic systems are less characterized.[1][2][3] This guide offers general strategies for identifying and mitigating off-target effects applicable to small molecules like this compound when used in eukaryotic cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound is an antibiotic that primarily targets the bacterial elongation factor Tu (EF-Tu).[1][3] It inhibits bacterial protein synthesis by preventing the release of EF-Tu GDP from the ribosome.[1][3] It has also been shown to affect the ribosomal A-site directly.[1][2]
Q2: Are there known off-target effects of this compound in eukaryotic cells?
A2: Currently, there is limited specific information available in the public domain regarding the off-target effects of this compound in eukaryotic cells. Antibiotics that target bacterial ribosomes can sometimes interact with eukaryotic ribosomes, although often with lower affinity.[4][5][6] Additionally, some bactericidal antibiotics have been shown to induce mitochondrial dysfunction and oxidative stress in mammalian cells.[7][8] Therefore, it is crucial for researchers using this compound in eukaryotic systems to experimentally characterize its selectivity and potential off-target effects.
Q3: What are the initial signs of potential off-target effects in my cellular assay?
A3: Common indicators of off-target effects include:
-
Discrepancy between potency in biochemical vs. cellular assays: The effective concentration in your cell-based assay is significantly higher than the reported IC50 against the bacterial target.[9]
-
Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same hypothetical eukaryotic protein (if one is being investigated) produces a different phenotype.[9]
-
Phenotype does not match genetic validation: The cellular phenotype observed with this compound differs from the phenotype seen when the putative eukaryotic target is knocked down or knocked out using techniques like CRISPR-Cas9.[9][10]
-
Unexpected cytotoxicity: The compound shows significant cytotoxicity at concentrations where the on-target effect is not yet observed.[11]
Q4: What are the general strategies to minimize off-target effects?
A4: Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[9]
-
Orthogonal validation: Confirm the observed phenotype using structurally and mechanistically diverse compounds that target the same putative pathway.
-
Target engagement assays: Directly measure the binding of this compound to its intended target in the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[12][13][14]
-
Genetic validation: Use techniques like CRISPR-Cas9 to knock out the putative target and verify that the phenotype is lost.[15][16][17][18]
-
Proteome-wide profiling: Employ unbiased methods to identify all cellular targets of this compound.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results and potential off-target effects when using this compound in cellular assays.
Problem 1: High Cytotoxicity Observed at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| General Cellular Toxicity | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo).[19][20] 2. Compare the cytotoxicity EC50 with the EC50 of the desired phenotypic effect. A small therapeutic window may indicate off-target toxicity.[9] |
| Mitochondrial Toxicity | 1. Assess mitochondrial membrane potential using dyes like TMRM or JC-1. 2. Measure the production of reactive oxygen species (ROS).[7] 3. Evaluate changes in mitochondrial respiration using techniques like Seahorse XF analysis. |
| Inhibition of Essential Cellular Processes | 1. If a specific off-target is suspected (e.g., a kinase), perform a targeted assay for that protein's activity. 2. Consider broad-spectrum profiling, such as kinome-wide profiling, to identify unexpected targets.[21][22][23][24] |
Problem 2: Discrepancy Between Expected and Observed Phenotype
| Possible Cause | Troubleshooting Steps |
| Off-Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the intended target in your cells.[12][13][14][25] 2. Use proteomic profiling techniques (e.g., affinity purification-mass spectrometry, thermal proteome profiling) to identify all binding partners of this compound in your cellular model. |
| Activation of Compensatory Pathways | 1. Use western blotting to probe for the activation of known compensatory signaling pathways.[11] 2. Consider using inhibitors of suspected compensatory pathways in combination with this compound. |
| Compound Instability or Metabolism | 1. Assess the stability of this compound in your cell culture medium over the course of the experiment using LC-MS. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the cells and to establish the therapeutic window.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution.
-
Incubation: Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a putative eukaryotic target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blot Analysis: Analyze the amount of the soluble target protein in each sample by western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][13][14][25]
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation
Objective: To determine if the observed cellular phenotype is dependent on the presence of the putative target protein.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting the gene of the putative target protein into a Cas9 expression vector.[10]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Screen the clones for the absence of the target protein by western blotting or sequencing.
-
Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and perform the primary cellular assay. If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.[9][10]
Visualizations
Caption: A logical workflow for troubleshooting suspected off-target effects.
Caption: A systematic experimental workflow to minimize and validate off-target effects.
References
- 1. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic selectivity for prokaryotic vs. eukaryotic decoding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. biocompare.com [biocompare.com]
- 18. selectscience.net [selectscience.net]
- 19. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Kinase-Inhibitor Compound Profiling (KICP) Service [kinexus.ca]
- 23. assayquant.com [assayquant.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Optimizing Enacyloxin IIa Concentration for Antimicrobial Assays
Welcome to the technical support center for Enacyloxin IIa antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene antibiotic that exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome.[2][3] By binding to EF-Tu, this compound prevents the release of EF-Tu-GDP from the ribosome, effectively stalling protein synthesis.[2] The binding site of this compound is located at the interface of domains 1 and 3 of EF-Tu.[2]
Q2: What is the general antimicrobial spectrum of this compound?
This compound has demonstrated activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown potential against clinically significant pathogens such as multidrug-resistant Neisseria gonorrhoeae and Ureaplasma species.
Q3: How should I prepare a stock solution of this compound?
Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. It is recommended to prepare a high-concentration stock solution (e.g., 100 times the highest desired final concentration) and then make intermediate dilutions in the same solvent before further dilution in the aqueous assay medium. This helps to prevent precipitation of the compound when it is introduced into the aqueous environment.
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound, stock solutions should be stored at low temperatures, such as -20°C or -80°C. It is advisable to store the stock solution in small aliquots to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to degradation of the compound. For products sensitive to light, storage in light-resistant containers, such as amber vials, is recommended.
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I add it to the broth medium.
This is a common challenge with poorly soluble compounds.
-
Cause: The compound is crashing out of solution as the highly polar aqueous environment of the broth is unable to keep the nonpolar compound dissolved.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5% (v/v), to minimize any potential inhibitory effects on the bacteria. Always include a solvent control (broth with the same concentration of solvent but without this compound) to verify that the solvent itself is not affecting bacterial growth.
-
Use Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock solution directly to the large volume of broth, prepare intermediate dilutions of your stock in the same solvent first. Then, add a larger volume of a lower concentration intermediate to the broth. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Incorporate a Surfactant: For some lipophilic compounds, the addition of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), to the broth medium can help to maintain solubility. A final concentration of 0.002% Tween 80 has been shown to be effective for some compounds without inhibiting bacterial growth. It is crucial to include a control with the surfactant alone to ensure it has no antimicrobial activity at the concentration used.
-
Sonication: After adding this compound to the broth, brief sonication in a water bath sonicator can help to disperse the compound and create a more uniform suspension.
-
Issue 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.
Inconsistent MIC values can arise from several factors.
-
Cause: Variability in experimental conditions can significantly impact the outcome of MIC assays.
-
Solution:
-
Standardize Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Ensure that you are consistently preparing your inoculum to the correct turbidity standard (e.g., 0.5 McFarland standard) and then diluting it to the final required cell density in the wells.
-
Control Media Composition: Use a consistent source and lot of Mueller-Hinton Broth (MHB) or other recommended media. Variations in cation concentrations (Ca²⁺, Mg²⁺) and pH can affect the activity of some antimicrobial agents.
-
Maintain Consistent Incubation Conditions: Use a calibrated incubator and ensure a consistent incubation time and temperature (typically 35°C ± 2°C for 16-20 hours for most bacteria). Avoid stacking plates in a way that prevents uniform heat distribution.
-
Use Quality Control (QC) Strains: Always include a reference QC strain with a known MIC for this compound (if available) or other control antibiotics in each assay. This helps to validate the accuracy and reproducibility of your testing method.
-
Issue 3: I am not seeing a clear zone of inhibition in my agar (B569324) diffusion assay.
This can be a problem with poorly soluble compounds that do not diffuse well through the agar.
-
Cause: this compound, being poorly soluble in water, may not diffuse effectively from the paper disk into the aqueous agar medium.
-
Solution:
-
Consider an Alternative Method: For compounds with poor aqueous solubility, broth-based methods like broth microdilution are generally more reliable than agar diffusion methods.
-
Use a Solubilizing Agent in the Disk: While less common, incorporating a small amount of a solubilizing agent into the solution used to impregnate the disks could potentially improve diffusion. However, this would require careful validation to ensure the agent itself does not affect the results.
-
Data Presentation
This compound Antimicrobial Activity
| Organism | MIC Range (mg/L) | Method | Reference |
| Neisseria gonorrhoeae | 0.015 - 0.06 | Agar Dilution | |
| Ureaplasma spp. | 4 - 32 | Broth Microdilution |
Preparation of this compound Stock and Working Solutions
| Step | Parameter | Recommendation |
| 1. Stock Solution | Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | Prepare a high-concentration stock (e.g., 10 mg/mL) | |
| Storage | -20°C or -80°C in small, single-use aliquots | |
| 2. Intermediate Dilutions | Solvent | DMSO |
| Purpose | To create a dilution series from the stock solution | |
| 3. Working Solutions | Diluent | Appropriate broth medium (e.g., Mueller-Hinton Broth) |
| Final Solvent Conc. | Keep below 0.5% (v/v) |
Experimental Protocols
Broth Microdilution Method (based on CLSI guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.
-
Perform a serial twofold dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10. Discard 100 µL from the wells in column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Agar Dilution Method (based on CLSI guidelines)
This method determines the MIC by incorporating the antimicrobial agent directly into the agar medium.
-
Prepare this compound Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO).
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) Mueller-Hinton Agar (MHA). For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Pour the agar mixture into sterile petri dishes and allow it to solidify completely.
-
Prepare a control plate containing no this compound.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension, creating discrete spots.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the visible growth of the organism.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution experimental workflow.
Caption: Agar dilution experimental workflow.
References
- 1. New polyenic antibiotics active against gram-positive and gram-negative bacteria. VII. Isolation and structure of enacyloxin IVa, a possible biosynthetic intermediate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Enacyloxin IIa crystallization experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Enacyloxin IIa. The guidance is based on established principles of small molecule crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties relevant to crystallization?
This compound is a polyene antibiotic produced by strains of Frateuria sp. W-315 or Burkholderia ambifaria.[][2] It is known to be a yellow powder, soluble in methanol, with a molecular weight of approximately 702.6 g/mol .[][3] As an antibiotic with multiple functional groups, its solubility is expected to be sensitive to pH and the choice of solvent.[4]
Q2: Which crystallization methods are most suitable for a molecule like this compound?
For obtaining high-quality single crystals of small molecules, especially when only milligram quantities are available, the vapor diffusion method is highly recommended. This technique, performed as either a "hanging drop" or "sitting drop" experiment, allows for the slow and controlled increase of the compound's concentration, which is ideal for crystal growth. Other methods like slow evaporation or solvent layering can also be effective.
Q3: What are the most critical factors to control in this compound crystallization experiments?
The success of crystallization hinges on carefully controlling several parameters to achieve a state of optimal supersaturation. The key factors include:
-
Purity of the Compound: Impurities can significantly inhibit nucleation or affect crystal quality.
-
Solvent and Precipitant (or Anti-solvent) System: The choice of solvents dictates solubility and is fundamental to the experiment.
-
pH: For ionizable molecules like many antibiotics, pH dramatically influences solubility.
-
Temperature: Temperature affects solubility and the rates of nucleation and crystal growth.
-
Concentration: Both the initial concentration of this compound and the precipitant are critical variables.
Q4: What is "oiling out" and why does it happen?
"Oiling out" occurs when the solute comes out of solution as a liquid phase (an oil) instead of a solid crystal. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment, or if the concentration of the solute is too high, leading to rapid phase separation.
Troubleshooting Crystallization Experiments
This section addresses specific problems you might encounter during your this compound crystallization trials.
Problem 1: No Crystals Formed After an Extended Period
Possible Cause: The solution has not reached a sufficient level of supersaturation. This could be due to several factors.
Solutions:
-
Increase Compound Concentration: If the initial concentration of this compound is too low, it may not reach the nucleation zone. Try concentrating your stock solution.
-
Adjust Precipitant Concentration: The concentration of the precipitant in the reservoir may be too low. Increase its concentration to draw more water from the drop, thereby concentrating your compound.
-
Change the Solvent/Precipitant System: this compound may be too soluble in the chosen system. Experiment with different solvents where it has moderate solubility. A common technique is to dissolve the compound in a "good" solvent and introduce a "bad" solvent (an anti-solvent) in which it is less soluble to induce crystallization.
-
Vary the Temperature: Temperature significantly impacts solubility. If experiments at room temperature fail, try incubating at a lower temperature (e.g., 4°C) or a slightly higher one, as this can alter the solubility curve favorably.
-
Check the pH: The solubility of complex molecules like antibiotics can be highly pH-dependent. Prepare buffers at various pH levels (e.g., in 0.5 unit increments) to screen for conditions where solubility is reduced.
Problem 2: A Heavy, Amorphous Precipitate Forms Instead of Crystals
Possible Cause: The level of supersaturation is too high, causing the compound to "crash out" of solution too rapidly for an ordered crystal lattice to form.
Solutions:
-
Decrease Compound/Precipitant Concentration: The most direct approach is to lower the initial concentration of this compound or the precipitant to slow down the process.
-
Slow Down Equilibration: In vapor diffusion, you can slow the rate of water vapor leaving the drop by reducing the concentration difference between the drop and the reservoir.
-
Modify the Drop Ratio: Changing the ratio of your compound solution to the reservoir solution in the drop can fine-tune the starting conditions and the path to supersaturation.
-
Temperature Control: Increasing the temperature of the experiment can sometimes increase solubility and slow down precipitation, allowing for more controlled crystal growth.
Problem 3: Only Very Small, Needle-Like, or Poor-Quality Crystals Appear
Possible Cause: Nucleation is too rapid, leading to the formation of many small crystals rather than the growth of a few large ones. This is a common optimization challenge.
Solutions:
-
Refine Concentrations: Perform finer screening around the condition that produced microcrystals. Slightly decrease the concentrations of both the compound and the precipitant.
-
Temperature Gradient: Experiment with a very slow temperature change. A gradual decrease in temperature can sometimes favor the growth of existing nuclei over the formation of new ones.
-
Additive Screening: Consider using additives or co-solvents in very small concentrations. These can sometimes influence crystal packing and habit.
-
Seeding: If you have a few small crystals, you can use them to "seed" a new experiment. Prepare a solution that is metastable (close to, but not yet at the point of spontaneous nucleation) and introduce a tiny seed crystal. This encourages growth on the existing seed rather than new nucleation.
Data Presentation: Suggested Starting Parameters
Since specific crystallization data for this compound is not publicly available, the following tables provide suggested starting ranges for key parameters based on general principles for complex small molecules and antibiotics.
Table 1: Suggested Starting Concentrations for Vapor Diffusion
| Parameter | Suggested Starting Range | Notes |
| This compound Concentration | 2 - 15 mg/mL | Start in the middle of this range and adjust based on initial results (precipitate vs. clear drops). |
| Precipitant Concentration | 5 - 25% (w/v or v/v) | Highly dependent on the precipitant used. Polyethylene glycols (PEGs) are common. |
| Buffer pH Range | 4.0 - 8.5 | Screen a wide range initially, as antibiotics can have critical pH-dependent solubility points. |
Table 2: Common Solvents and Precipitants for Screening
| Class | Examples | Role |
| Solvents | Methanol, Ethanol, DMSO, Acetonitrile | To initially dissolve the this compound sample. |
| Precipitants | PEGs (400, 1500, 4000), Salts (e.g., (NH₄)₂SO₄, NaCl), Alcohols (e.g., 2-Propanol) | Used in the reservoir to induce supersaturation by drawing out water/solvent. |
Experimental Protocols & Visualizations
Protocol: Hanging Drop Vapor Diffusion
-
Reservoir Preparation: Pipette 500 µL of the precipitant solution into the well of a crystallization plate.
-
Grease the Well: Apply a thin, continuous bead of vacuum grease to the rim of the well to ensure an airtight seal.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, pressing gently to create a seal with the grease. The mixed drop will be "hanging" over the reservoir.
-
Equilibration: Allow the system to equilibrate. Water vapor will slowly diffuse from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration).
-
Observation: Periodically observe the drop under a microscope over days or weeks for the appearance of crystals.
Diagrams
Caption: A logical workflow for troubleshooting common crystallization experiment outcomes.
Caption: Phase diagram illustrating the path to crystallization via vapor diffusion.
Caption: Experimental workflow for the hanging drop vapor diffusion method.
References
Technical Support Center: Iso-Enacyloxin IIa Contamination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iso-enacyloxin IIa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification, handling, and experimental use of this potent polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is iso-enacyloxin IIa and how does it differ from enacyloxin IIa?
A1: Iso-enacyloxin IIa is a stereoisomer of this compound, a polyketide antibiotic produced by the bacterium Burkholderia ambifaria.[1][2] Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This structural difference can lead to variations in biological activity and physicochemical properties, making their separation and individual characterization crucial.
Q2: What is the primary mechanism of action for iso-enacyloxin IIa?
A2: The primary mechanism of action for this compound is the inhibition of bacterial protein biosynthesis. It achieves this by targeting and inhibiting the function of elongation factor Tu (EF-Tu) and the ribosome.[3][4][5][6] This dual-targeting action disrupts the elongation step of protein synthesis, ultimately leading to bacterial cell death. It is highly probable that iso-enacyloxin IIa shares this mechanism of action due to its structural similarity to this compound.
Q3: What are the known antimicrobial activities of this compound?
A3: this compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][5] Its efficacy against pathogens like Acinetobacter baumannii makes it a compound of significant interest in antibiotic research and development.[7]
Troubleshooting Guides
Issue 1: Poor Separation of Iso-Enacyloxin IIa from this compound
Problem: You are observing co-elution or poor resolution between iso-enacyloxin IIa and this compound during chromatographic purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | For separating stereoisomers, a chiral stationary phase (CSP) is often required. Consider using a polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) which are effective for separating a wide range of chiral compounds. |
| Suboptimal Mobile Phase | Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the ratio of hexane/isopropanol (B130326) or hexane/ethanol. For reversed-phase, adjust the acetonitrile (B52724)/water or methanol (B129727)/water gradient. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution. |
| Temperature Fluctuations | Ensure the column is in a thermostatically controlled compartment. Temperature can significantly affect enantiomeric separation. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for resolution. |
| Low Efficiency Column | The column may be old or fouled. Perform a column performance test with a standard compound. If the efficiency is low, try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Issue 2: Presence of Unexpected Contaminants in the Purified Sample
Problem: Your purified iso-enacyloxin IIa sample shows additional peaks in analytical chromatograms (HPLC, LC-MS) that are not related to the desired compound or its known isomer.
Possible Causes & Solutions:
| Potential Contaminant | Source | Suggested Action |
| Other Burkholderia Metabolites | Burkholderia ambifaria produces a variety of other secondary metabolites, including other polyketides, siderophores, and peptides. | Employ orthogonal purification techniques. If you are using reversed-phase HPLC, consider adding a normal-phase or ion-exchange chromatography step to remove compounds with different polarities or charge states. |
| Culture Media Components | Residual components from the bacterial growth medium may be carried through the extraction process. | Perform a thorough desalting or solid-phase extraction (SPE) clean-up of the crude extract before proceeding to high-resolution chromatography. |
| Plasticizers and other Lab Contaminants | Phthalates and other plasticizers can leach from plastic labware and solvents. | Use high-purity solvents and glass or polypropylene (B1209903) labware whenever possible. Run a blank sample (solvent only) to identify any background contaminants. |
| Degradation Products | Iso-enacyloxin IIa, being a polyene, may be susceptible to degradation by light, heat, or extreme pH. | Handle the compound under controlled temperature and light conditions. Store purified samples at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Detection and Quantification of Iso-Enacyloxin IIa using HPLC-MS/MS
This protocol provides a general framework for the detection and quantification of iso-enacyloxin IIa. Method optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation:
- From Culture Broth:
- Centrifuge the Burkholderia ambifaria culture to separate the supernatant from the cell pellet.
- Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
- Pool the organic layers and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.
- From Purified Fractions:
- Dilute the sample in the mobile phase to a concentration within the linear range of the instrument.
2. HPLC-MS/MS Conditions:
| Parameter | Recommended Setting |
| HPLC Column | Chiral Stationary Phase (e.g., CHIRALPAK series) for isomer separation. Dimensions: 4.6 x 250 mm, 5 µm particle size. |
| Mobile Phase | Isocratic or gradient elution with a mixture of n-hexane and isopropanol (for normal phase) or acetonitrile and water with 0.1% formic acid (for reversed phase). The exact ratio should be optimized for best separation. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C (can be optimized) |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode (to be determined based on compound ionization efficiency). |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions need to be determined by infusing a purified standard of the compound. |
3. Data Analysis:
- Create a calibration curve using a certified reference standard of iso-enacyloxin IIa.
- Quantify the amount of iso-enacyloxin IIa in the samples by comparing their peak areas to the calibration curve.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by iso-enacyloxin IIa.
Experimental Workflow: Purification of Iso-Enacyloxin IIa
Caption: General workflow for the purification of iso-enacyloxin IIa.
Logical Relationship: Troubleshooting Contamination
Caption: Decision tree for troubleshooting contamination issues.
References
- 1. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. New polyenic antibiotics active against gram-positive and gram-negative bacteria. VI. Non-lactonic polyene antibiotic, this compound, inhibits binding of aminoacyl-tRNA to A site of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dual transacylation mechanism for polyketide synthase chain release in enacyloxin antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enacyloxin IIa assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enacyloxin IIa. Our goal is to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene antibiotic produced by the bacterium Burkholderia ambifaria. It is a potent inhibitor of bacterial protein biosynthesis. Its unique mechanism of action involves a dual-targeting approach, binding to both the elongation factor Tu (EF-Tu) and the bacterial ribosome. This binding prevents the release of EF-Tu-GDP from the ribosome, ultimately stalling protein synthesis.[1]
Q2: What are the common assays used to evaluate the activity of this compound?
The most common assays for this compound are:
-
Antimicrobial Susceptibility Testing (AST): Primarily through broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
In Vitro Protein Synthesis Inhibition Assays: To directly measure the inhibitory effect on bacterial translation machinery.
-
Cytotoxicity Assays: To assess the effect of the compound on eukaryotic cells and determine its selectivity.
Q3: I am seeing significant variability in my MIC results for this compound. What are the potential causes?
Variability in MIC assays for natural products like this compound is a common challenge. Several factors can contribute to this:
-
Compound Stability: this compound is a polyene antibiotic, which are known to be sensitive to light and oxidation.[1][2] Improper handling and storage can lead to degradation and loss of activity.
-
Solubility Issues: Poor solubility of this compound in aqueous assay media can lead to inconsistent concentrations in the wells.
-
Presence of Stereoisomers: this compound is known to have a stereoisomer, iso-enacyloxin IIa.[3] If your sample is not highly purified, the presence of this isomer could contribute to variability, as its biological activity may differ.
-
Bacterial Strain Variability: Different strains or even sub-cultures of the same bacterial species can exhibit varying susceptibility to antibiotics.[4]
-
Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Inconsistent inoculum preparation can lead to significant variations in MIC values.
-
Assay Media Components: Components in the growth media, such as divalent cations or serum proteins, can interact with this compound and affect its activity. It has been noted that this compound binds to serum proteins, which can lead to higher MIC values.[1]
Q4: How should I prepare and store this compound stock solutions?
To ensure the stability and reproducibility of your experiments, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound.[5]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) to minimize the volume of DMSO added to your assay, as high concentrations of DMSO can be toxic to cells.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in the dark to protect it from light and repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Protect all solutions containing this compound from light by using amber tubes or wrapping them in foil. 2. Prepare fresh working solutions for each experiment from a frozen stock. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. |
| Poor Solubility | 1. Ensure the DMSO stock solution is fully dissolved before diluting into aqueous media. 2. When diluting into broth, vortex or pipette mix thoroughly after each dilution step. 3. Consider using a small percentage of a non-ionic surfactant like Tween-80 in the assay medium to improve solubility, but first validate that the surfactant does not affect bacterial growth or the activity of the antibiotic. |
| Inconsistent Inoculum | 1. Strictly adhere to a standardized protocol for preparing the bacterial inoculum to a 0.5 McFarland standard. 2. Use a spectrophotometer to verify the optical density of the inoculum before use. 3. Ensure the inoculum is in the logarithmic growth phase. |
| Presence of Iso-enacyloxin IIa | 1. Verify the purity of your this compound sample using analytical HPLC. 2. If significant impurities are present, repurify the compound using preparative HPLC. |
| Media and Plasticware Interactions | 1. Be aware that components of the media can chelate or interact with the compound. Use a consistent source and lot of media. 2. Some compounds can adsorb to plastic surfaces. Consider using low-binding microplates. |
Issue 2: Inconsistent Results in In Vitro Protein Synthesis Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Variable Ribosome/Extract Activity | 1. Use a consistent source and preparation method for your ribosomal extracts or purified components. 2. Aliquot and store extracts at -80°C and avoid multiple freeze-thaw cycles. 3. Always include a positive control inhibitor (e.g., chloramphenicol, tetracycline) to ensure the system is working correctly. |
| Substrate Degradation | 1. Ensure that mRNA and amino acid substrates are of high quality and have not degraded. 2. Store substrates according to the manufacturer's recommendations. |
| Incorrect Buffer Conditions | 1. Optimize the concentration of Mg²⁺ and other ions in the reaction buffer, as these can significantly impact ribosome function. 2. Maintain a consistent pH of the reaction buffer. |
| Endpoint Detection Issues | 1. If using a colorimetric or fluorescent readout, ensure that this compound does not interfere with the detection method (e.g., quenching fluorescence). 2. Run a control with the compound and the detection reagents in the absence of the biological system. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and should be optimized for the specific bacterial strains being tested.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex until fully dissolved.
-
Store in amber, single-use aliquots at -20°C or -80°C.
-
-
Preparation of Microtiter Plates:
-
In a 96-well, sterile, clear-bottom microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.
-
Prepare a starting solution of this compound in MHB at twice the highest desired final concentration (e.g., for a final concentration of 64 µg/mL, prepare a 128 µg/mL solution). Add 100 µL of this starting solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted culture 1:100 in fresh MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This is a conceptual protocol for a cell-free transcription-translation assay. Specific kits and reagents will have detailed instructions.
-
Prepare Master Mix:
-
Prepare a master mix containing the cell-free extract (e.g., S30 extract from E. coli), reaction buffer, amino acid mixture, and an energy source (e.g., ATP, GTP).
-
Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase, β-galactosidase).
-
-
Prepare this compound Dilutions:
-
Prepare serial dilutions of this compound in the reaction buffer at 2x the final desired concentrations.
-
-
Assay Setup:
-
In a microplate, combine the master mix with the this compound dilutions (or vehicle control).
-
Include a positive control inhibitor (e.g., chloramphenicol).
-
Include a no-template control.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the appropriate time to allow for protein synthesis.
-
-
Detection:
-
Measure the activity of the reporter protein according to the manufacturer's instructions (e.g., by adding a substrate and measuring luminescence or absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition of protein synthesis for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical MIC Values of this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1 |
| Staphylococcus aureus | 29213 | 0.125 - 0.5 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
Note: These are hypothetical values for illustrative purposes. Actual expected ranges should be determined in-house or by referencing relevant literature.
Table 2: Troubleshooting Checklist for Assay Variability
| Parameter | Check | Notes |
| This compound Stock | Freshly prepared? Stored properly? Protected from light? | Polyenes are light and oxygen sensitive. |
| Bacterial Inoculum | Correct density (0.5 McFarland)? Log phase growth? | Inoculum density is a major source of variability. |
| Assay Medium | Consistent lot? Any supplements (e.g., serum)? | Media components can interact with the compound. |
| Incubation | Correct temperature and time? | Ensure consistent incubation conditions. |
| Pipetting | Calibrated pipettes? Proper technique? | Accurate dilutions are crucial. |
| Plate Reading | Consistent method (visual/instrumental)? | Subjectivity in visual reading can be a factor. |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New polyenic antibiotics active against gram-positive and gram-negative bacteria. VI. Non-lactonic polyene antibiotic, this compound, inhibits binding of aminoacyl-tRNA to A site of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New polyenic antibiotics active against gram-positive and gram-negative bacteria. IV. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
light sensitivity and storage conditions for Enacyloxin IIa
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Enacyloxin IIa. As specific stability data for this compound is limited, the recommendations provided are based on the general characteristics of polyene antibiotics, the class to which this compound belongs.
Troubleshooting Guide
Researchers encountering unexpected results or a loss of activity with this compound can refer to the following troubleshooting guide. The primary cause of such issues often relates to the degradation of the compound due to improper handling or storage.
Issue: Reduced or No Biological Activity of this compound in Experiments
Use the following workflow to diagnose potential issues with your this compound stock and experimental setup.
Caption: Troubleshooting workflow for this compound activity loss.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific studies on this compound are not available, as a polyene antibiotic, it is recommended to store it as a solid in a tightly sealed container, protected from light, and at low temperatures. Polyene antibiotics are known to be unstable in aqueous solutions and sensitive to heat and light.[1] For long-term storage, temperatures of -20°C to -70°C are advisable.[2]
Q2: Is this compound sensitive to light?
Yes, polyene antibiotics are known to be sensitive to light, particularly UV radiation, which can cause rapid degradation.[1][3][4] It is crucial to protect this compound from light during storage and handling. When working with solutions, use amber-colored vials or cover tubes with aluminum foil.
Q3: How should I prepare solutions of this compound?
Due to the poor stability of polyene antibiotics in aqueous solutions, it is recommended to prepare stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and to prepare them freshly before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: At what pH is this compound stable?
The stability of polyene antibiotics can be affected by pH extremes. While the optimal pH for this compound is not documented, it is advisable to maintain experimental conditions within a neutral pH range and to assess the stability of the compound in your specific buffer system.
Data Summary
The following table summarizes the general stability and handling recommendations for polyene antibiotics, which should be applied to this compound in the absence of specific data.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C to -70°C, protected from light. | Polyenes are more stable as solids and low temperatures minimize degradation. Light can cause photodegradation. |
| Storage (Solution) | Prepare fresh or store as frozen aliquots at -70°C for short periods. Avoid repeated freeze-thaw cycles. | Polyenes have poor stability in aqueous solutions. |
| Light Exposure | Minimize exposure to ambient and UV light at all times. Use amber vials or foil. | The conjugated double bond system in polyenes is susceptible to photodegradation. |
| Solvents | Use DMSO or other suitable organic solvents for stock solutions. | Polyenes are poorly soluble in water. |
| pH | Maintain solutions at a neutral pH and avoid extremes. | Polyene stability is pH-dependent. |
Mechanism of Action
This compound is an inhibitor of bacterial protein biosynthesis. It has a dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome.
Caption: Mechanism of action of this compound in bacterial protein synthesis.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanodisks protect amphotericin B from ultraviolet light and oxidation-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enacyloxin IIa Resistance Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for bacterial resistance to Enacyloxin IIa.
FAQs: Understanding this compound and Resistance Potential
Q1: What is the mechanism of action of this compound?
This compound is a polyketide antibiotic that inhibits bacterial protein biosynthesis through a unique dual-targeting mechanism. It binds to both the elongation factor Tu (EF-Tu) and the ribosomal A-site.[1] This interaction prevents the release of EF-Tu-GDP from the ribosome, ultimately stalling protein synthesis.[1][2]
Q2: Has resistance to this compound been reported in clinical or laboratory settings?
To date, there are no published reports detailing the development of resistance to this compound in either clinical isolates or through targeted laboratory evolution experiments. Studies have shown that this compound maintains potent activity against a range of multidrug-resistant bacteria, suggesting that the development of resistance may be challenging for microorganisms.
Q3: What are the theoretical mechanisms by which bacteria could develop resistance to this compound?
Based on its mechanism of action, potential resistance mechanisms could include:
-
Target Modification: Mutations in the tuf genes encoding EF-Tu could alter the binding site of this compound, reducing its affinity. Similarly, mutations in the 23S rRNA component of the ribosome, specifically at the A-site, could also confer resistance.
-
Efflux Pumps: Overexpression or mutation of efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.
-
Drug Inactivation: Bacteria could acquire enzymes capable of modifying or degrading this compound, rendering it inactive.
Q4: What is the likelihood of cross-resistance between this compound and other antibiotics?
Due to its unique dual-targeting mechanism, the potential for cross-resistance with other antibiotic classes is considered low. This compound has demonstrated efficacy against strains resistant to other classes of protein synthesis inhibitors. However, mutations in general resistance mechanisms, such as broad-spectrum efflux pumps, could potentially confer low-level resistance to a variety of compounds.
Troubleshooting Guide: Investigating this compound Resistance
This guide addresses potential issues that may arise during experiments aimed at generating and characterizing this compound-resistant mutants.
| Problem | Possible Cause | Suggested Solution |
| No resistant mutants are obtained after plating on this compound-containing agar (B569324). | The spontaneous mutation frequency for resistance is very low. | Increase the number of cells plated (e.g., >10^10 CFU). Consider using a hypermutator strain to increase the overall mutation rate. Alternatively, use a serial passage protocol with sub-inhibitory concentrations of this compound to gradually select for resistance.[3][4][5] |
| Resistant colonies are isolated, but the resistance phenotype is unstable. | The resistance mechanism may be due to transient gene amplification or regulatory changes rather than stable genetic mutations. | Subculture the resistant isolates for several generations in the absence of this compound and then re-test for resistance. This will help to distinguish between stable and unstable resistance. |
| MIC of the "resistant" mutant is only slightly higher than the wild-type. | The selected mutant may only possess a low-level resistance mechanism. High-level resistance may require the accumulation of multiple mutations.[6] | Perform whole-genome sequencing on the low-level resistant mutant to identify the initial mutation. Use this strain as the background for further selection at higher concentrations of this compound to select for additional mutations. |
| Difficulty in determining the fitness cost of resistance. | The fitness cost may be small and not easily detectable in standard growth curve assays. | Use more sensitive methods such as competition assays where the resistant and susceptible strains are co-cultured.[7][8] These assays are better at detecting subtle differences in fitness. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Bacterium | Strain Type | This compound MIC Range (mg/L) | Reference |
| Neisseria gonorrhoeae | Antibiotic-susceptible and multidrug-resistant | 0.015 - 0.06 | [9] |
| Ureaplasma spp. | Macrolide, tetracycline, and ciprofloxacin-resistant | 4 - 32 | [9] |
Experimental Protocols
Serial Passage Experiment for In Vitro Evolution of Resistance
This protocol is designed to gradually select for bacterial resistance to this compound.
-
Preparation: Prepare a series of liquid broth cultures with increasing concentrations of this compound (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
Inoculation: Inoculate the broth with the lowest concentration of this compound with a starting culture of the bacterium of interest (e.g., 10^5 CFU/mL). Also, inoculate a control broth with no antibiotic.
-
Incubation: Incubate the cultures at the optimal temperature for the bacterium with shaking.
-
Passage: After 24 hours, transfer an aliquot from the highest concentration culture that shows growth to the next higher concentration of this compound.
-
Repeat: Repeat the passage every 24 hours for a set number of days or until significant growth is observed at higher concentrations.
-
Isolation and Characterization: Isolate single colonies from the cultures that have adapted to higher concentrations of this compound. Determine the MIC of the isolated colonies to confirm resistance and perform further genetic and phenotypic characterization.[3][5]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
-
Preparation: Prepare a 96-well microtiter plate with a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
Competition Assay to Determine Fitness Cost
This protocol assesses the relative fitness of a resistant mutant compared to its susceptible wild-type counterpart.
-
Strain Preparation: Grow the resistant and susceptible strains separately in antibiotic-free broth overnight.
-
Co-inoculation: Mix the two strains in a 1:1 ratio and inoculate a fresh antibiotic-free broth.
-
Sampling: Take a sample at time zero (t=0) and at subsequent time points (e.g., every 12 hours for 48 hours).
-
Enumeration: Plate serial dilutions of the samples on both non-selective agar and selective agar containing this compound to determine the CFU/mL of the total population and the resistant mutant, respectively.
-
Calculation: The relative fitness can be calculated based on the change in the ratio of the two strains over time.[7][8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for resistance development.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serial passage – REVIVE [revive.gardp.org]
- 4. Serial passage - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mutation Rate and Evolution of Fluoroquinolone Resistance in Escherichia coli Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial competition assays | protocols [lowepowerlab.ucdavis.edu]
- 8. ProceduresLongTermCompetitions < Lab < TWiki [barricklab.org]
- 9. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Enacyloxin IIa and Kirromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent bacterial protein synthesis inhibitors: Enacyloxin IIa and kirromycin (B1673653). Both antibiotics target the essential elongation factor Tu (EF-Tu), a key player in the delivery of aminoacyl-tRNA to the ribosome. However, subtle yet significant differences in their interactions and downstream effects provide valuable insights for the development of novel antimicrobial agents.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and kirromycin disrupt the bacterial translation elongation cycle by targeting EF-Tu. This GTP-binding protein is responsible for chaperoning aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed, and EF-Tu-GDP is released from the ribosome, allowing for peptide bond formation.
Kirromycin acts by binding to EF-Tu and locking it in a conformation that remains tightly bound to the ribosome even after GTP hydrolysis. This persistent EF-Tu-GDP complex on the ribosome physically obstructs the binding of the next aa-tRNA, thereby halting protein synthesis.[1]
This compound , in contrast, exhibits a dual-targeting mechanism. While it also binds to EF-Tu and stabilizes the EF-Tu-GTP complex, it has an additional effect on the ribosome itself. This dual action leads to an anomalous positioning of the aa-tRNA in the ribosomal A-site, which in turn inhibits peptide bond formation.
The following diagrams illustrate the distinct mechanisms of action of these two antibiotics.
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for this compound and kirromycin, providing a direct comparison of their potency and binding affinities.
| Parameter | This compound | Kirromycin | Reference |
| Target | EF-Tu and Ribosomal A-site | EF-Tu | |
| IC50 (poly(Phe) synthesis) | ~70 nM | Not explicitly found | |
| Binding Affinity (Kd) for EF-Tu-GTP | 0.7 nM (from 500 nM without the drug) | 0.25 µM (K = 4 x 10^6 M-1) | [2] |
| MIC against Neisseria gonorrhoeae | 0.015-0.06 mg/L | Not found | [3][4] |
| MIC against Ureaplasma spp. | 4-32 mg/L | Not found | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanisms of action of this compound and kirromycin.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Workflow Diagram:
Protocol:
-
Reaction Assembly: Prepare a master mix containing all components for in vitro transcription and translation (e.g., PURExpress® kit), including ribosomes, tRNAs, amino acids, and an energy source.
-
Template Addition: Add a DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein).
-
Inhibitor Addition: Add serial dilutions of this compound or kirromycin to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Detection: Measure the amount of synthesized reporter protein. For luciferase, this involves adding a substrate and measuring luminescence. For GFP, fluorescence is measured directly.
-
Data Analysis: Plot the reporter signal as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Filter Binding Assay for Binding Affinity (Kd) Determination
This technique is used to quantify the interaction between a protein (EF-Tu) and a ligand (antibiotic).
Workflow Diagram:
Protocol:
-
Labeling: Prepare a radiolabeled version of EF-Tu (e.g., with ³H or ³⁵S).
-
Binding Reaction: Set up a series of binding reactions, each containing a fixed concentration of radiolabeled EF-Tu and increasing concentrations of the unlabeled antibiotic (this compound or kirromycin).
-
Equilibration: Allow the reactions to incubate until equilibrium is reached.
-
Filtration: Pass each reaction mixture through a nitrocellulose filter. The protein and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with a suitable buffer to remove any non-specifically bound molecules.
-
Quantification: Measure the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound EF-Tu as a function of the antibiotic concentration. The data can then be fit to a binding isotherm to calculate the dissociation constant (Kd).
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique used to visualize the three-dimensional structure of macromolecular complexes, such as the ribosome with bound antibiotics and factors.
Workflow Diagram:
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound and gladiolin against the urogenital pathogens Neisseria gonorrhoeae and Ureaplasma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Structural Showdown: Enacyloxin IIa and Other EF-Tu Inhibitors in the Spotlight
A Comparative Guide for Researchers and Drug Development Professionals
The bacterial elongation factor Tu (EF-Tu), a crucial GTPase, plays a central role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. Its essential function and conservation across bacterial species make it a prime target for antibiotic development. This guide provides a detailed structural and functional comparison of Enacyloxin IIa with other prominent EF-Tu inhibitors: kirromycin (B1673653), pulvomycin (B1679863), and GE2270 A. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future drug discovery efforts.
At a Glance: Key Differences in Mechanism and Binding
This compound and its fellow EF-Tu inhibitors can be broadly categorized into two groups based on their mechanism of action. This compound and kirromycin act by trapping the EF-Tu•GDP complex on the ribosome, effectively stalling translation.[1][2] In contrast, pulvomycin and GE2270 A prevent the initial formation of the crucial ternary complex, which consists of EF-Tu, GTP, and aminoacyl-tRNA.[2][3] These distinct mechanisms are a direct consequence of their unique binding sites on the EF-Tu protein.
Table 1: Structural and Mechanistic Comparison of EF-Tu Inhibitors
| Inhibitor | Binding Site on EF-Tu | Mechanism of Action | Consequence |
| This compound | Interface of domains 1 and 3[4] | Prevents the release of the EF-Tu•GDP complex from the ribosome[4] | Halts ribosomal translocation and protein synthesis.[5] |
| Kirromycin | Overlaps with the this compound binding site at the interface of domains 1 and 3[2] | Stabilizes the EF-Tu•GDP complex on the ribosome, mimicking the GTP-bound state[2][6] | Blocks the A-site of the ribosome, preventing the binding of the next aminoacyl-tRNA.[2] |
| Pulvomycin | Spans across all three domains (1, 2, and 3)[2] | Prevents the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex[3] | Inhibits the delivery of aminoacyl-tRNA to the ribosome.[3] |
| GE2270 A | Primarily on domain 2 with some contact with domain 1[2][7] | Hinders the binding of aminoacyl-tRNA to the EF-Tu•GTP complex[8][9] | Blocks the elongation cycle of protein synthesis.[8] |
Quantitative Analysis: A Look at Inhibitory Potency
Direct comparison of the inhibitory potency of these compounds is challenging due to variations in experimental conditions across different studies. However, available data provides valuable insights into their relative activities.
Table 2: Quantitative Data for EF-Tu Inhibitors
| Inhibitor | Parameter | Value | Assay Condition |
| This compound | IC50 | ~70 nM | In vitro poly(Phe) synthesis[1][10] |
| Kd (for EF-Tu•GTP) | 0.7 nM (from 500 nM without inhibitor) | Not specified[1][10] | |
| Kirromycin | EC50 | 1 - 5 µM | FRET-based ternary complex formation assay[11] |
| Pulvomycin | Effect on Affinity | Increases EF-Tu affinity for GTP by 1000-fold; Decreases affinity for GDP by 10-fold | Not specified[12] |
| GE2270 A | EC50 | 1 - 5 µM | FRET-based ternary complex formation assay[11] |
Visualizing the Inhibition: Signaling Pathways and Workflows
To better understand the mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the bacterial translation elongation cycle.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitors. Below are representative protocols for key experiments cited in the characterization of EF-Tu inhibitors.
In Vitro Protein Synthesis Inhibition Assay (Poly(Phe) Synthesis)
This assay measures the overall inhibitory effect of a compound on protein synthesis.
-
Principle: A cell-free translation system is programmed with a poly(U) mRNA template to synthesize a polypeptide chain of phenylalanine (poly(Phe)). The incorporation of a radiolabeled amino acid ([¹⁴C]Phe) is measured in the presence and absence of the inhibitor.
-
Materials:
-
S30 cell-free extract from E. coli
-
Reaction buffer (Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
ATP, GTP
-
Creatine (B1669601) phosphate (B84403) and creatine kinase (ATP regenerating system)
-
Poly(U) mRNA
-
[¹⁴C]Phenylalanine and a mixture of the other 19 unlabeled amino acids
-
Inhibitor stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare reaction mixtures containing all components except the inhibitor and [¹⁴C]Phe.
-
Add varying concentrations of the inhibitor to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding [¹⁴C]Phe.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA to precipitate the synthesized poly(Phe).
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Nitrocellulose Filter-Binding Assay
This assay is used to determine the binding affinity of an inhibitor to EF-Tu or to measure the formation of the ternary complex.
-
Principle: Proteins bind to nitrocellulose filters, while free nucleic acids (like tRNA) do not. A radiolabeled ligand (e.g., [³H]GTP or [¹⁴C]aa-tRNA) is used to quantify the amount of complex retained on the filter.
-
Materials:
-
Purified EF-Tu
-
Binding buffer (Tris-HCl, MgCl₂, KCl, DTT)
-
Radiolabeled ligand ([³H]GTP or [¹⁴C]Phe-tRNA)
-
Unlabeled GTP or aa-tRNA
-
Inhibitor stock solution
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare reaction mixtures containing EF-Tu and the radiolabeled ligand in the binding buffer.
-
Add varying concentrations of the inhibitor.
-
Incubate the mixtures at room temperature or 37°C to allow binding to reach equilibrium.
-
Filter the reaction mixtures through pre-wetted nitrocellulose filters under gentle vacuum.
-
Wash the filters with cold binding buffer to remove unbound radiolabeled ligand.
-
Dry the filters and measure the retained radioactivity by scintillation counting.
-
Plot the amount of bound ligand as a function of the inhibitor concentration to determine binding constants (Kd or Ki).
-
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu, which can be affected by inhibitors.
-
Principle: The hydrolysis of [γ-³²P]GTP to GDP and free [³²P]phosphate is measured. The amount of released [³²P]phosphate is quantified after separation from the unhydrolyzed GTP.
-
Materials:
-
Purified EF-Tu
-
GTPase buffer (Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
[γ-³²P]GTP
-
Inhibitor stock solution
-
Activated charcoal solution (to adsorb nucleotides)
-
-
Procedure:
-
Prepare reaction mixtures containing EF-Tu in GTPase buffer.
-
Add the inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]GTP.
-
Incubate at 37°C. Aliquots are taken at different time points.
-
Stop the reaction in the aliquots by adding the activated charcoal solution.
-
Centrifuge the samples to pellet the charcoal with the bound, unhydrolyzed GTP.
-
Measure the radioactivity of the [³²P]phosphate in the supernatant using a scintillation counter.
-
Calculate the rate of GTP hydrolysis for each inhibitor concentration.
-
X-ray Crystallography of EF-Tu-Inhibitor Complexes
This technique provides high-resolution structural information on how an inhibitor binds to EF-Tu.
-
Principle: A highly purified and concentrated solution of the EF-Tu-inhibitor complex is induced to form a crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.
-
General Workflow:
-
Protein Expression and Purification: Overexpress and purify EF-Tu to high homogeneity.
-
Complex Formation: Incubate the purified EF-Tu with a molar excess of the inhibitor and a non-hydrolyzable GTP analog (e.g., GDPNP) to form a stable complex.
-
Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron). Collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and use molecular replacement (with a known EF-Tu structure as a model) to solve the phase problem. Build and refine the atomic model of the EF-Tu-inhibitor complex.
-
This guide offers a foundational comparison of this compound and other key EF-Tu inhibitors. The provided data and protocols are intended to aid researchers in the design and execution of further studies aimed at understanding the intricate mechanisms of these potent antibacterial agents and in the development of novel therapeutics.
References
- 1. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2c77 - EF-Tu complexed with a GTP analog and the antibiotic GE2270 A - Summary - Protein Data Bank Japan [pdbj.org]
- 8. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an antibiotic from an HTS targeting EF-Tu:tRNA interaction: a prospective topical treatment for MRSA skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enacyloxin IIa Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enacyloxin IIa's performance in target engagement within bacteria against other well-established antibiotics. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of pathways and workflows to facilitate a comprehensive understanding.
This compound is a polyene antibiotic that uniquely inhibits bacterial protein synthesis through a dual-targeting mechanism, engaging both the elongation factor Tu (EF-Tu) and the ribosome.[1][2] This dual specificity distinguishes it from many other protein synthesis inhibitors and presents a compelling case for its development as a novel antibacterial agent. Validating the engagement of this compound with its targets is crucial for understanding its mechanism of action and advancing its development.
Comparative Analysis of Target Engagement and Potency
To contextualize the efficacy of this compound, this section compares its target binding affinity and antibacterial activity with other antibiotics that target either EF-Tu (Kirromycin) or the ribosome (Tetracycline).
| Compound | Target(s) | Binding Affinity (Kd) | In Vitro Potency (IC50) | Organism |
| This compound | EF-Tu-GTP, Ribosome | 0.7 nM (for EF-Tu-GTP)[2][3] | ~70 nM (poly(Phe) synthesis)[2][3] | E. coli |
| Kirromycin (B1673653) | EF-Tu | 250 nM[4] | 0.13 µM (poly(Phe) synthesis, E. coli EF-Tu)[5][6] | E. coli |
| Tetracycline | 30S Ribosomal Subunit | 1 - 20 µM[7] | Not directly comparable | E. coli |
Table 1: Comparison of Binding Affinities and In Vitro Potency. this compound demonstrates a significantly higher binding affinity for its primary target, EF-Tu-GTP, compared to Kirromycin. The in vitro potency of this compound in inhibiting protein synthesis is also noteworthy.
| Compound | Escherichia coli MIC | Staphylococcus aureus MIC |
| This compound | Data not available | Data not available |
| Kirromycin | Data not available | ≥ 1000 µM[5] |
| Tetracycline | ~1 µg/mL | 0.25 - >128 µg/mL[8][9][10][11][12] |
Experimental Protocols for Target Validation
Validating that a compound interacts with its intended target within a living system is a cornerstone of drug development. The following are detailed methodologies for key experiments to confirm this compound's target engagement in bacteria.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its protein target in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[13][14]
Objective: To demonstrate that this compound directly binds to EF-Tu in live bacterial cells.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.
-
Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Incubate the bacterial cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes) using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using methods such as sonication or enzymatic digestion (e.g., lysozyme).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble EF-Tu using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble EF-Tu against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Biochemical Assay: EF-Tu GTPase Activity
This assay directly measures the functional impact of this compound on its target, EF-Tu. This compound is known to affect the interaction between EF-Tu and GTP.[2][3]
Objective: To quantify the effect of this compound on the intrinsic and ribosome-stimulated GTPase activity of EF-Tu.
Methodology: [17]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified EF-Tu, [γ-³²P]GTP, and other necessary components (e.g., MgCl₂, KCl, DTT).
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: For ribosome-stimulated activity, add purified ribosomes programmed with a suitable mRNA template. For intrinsic activity, omit the ribosomes.
-
Incubation: Incubate the reactions at 37°C for a specific time course.
-
Termination and Analysis: Stop the reaction by adding a solution containing activated charcoal to bind the unhydrolyzed [γ-³²P]GTP. Centrifuge to pellet the charcoal.
-
Quantification: Measure the amount of ³²P released into the supernatant (from GTP hydrolysis) using a scintillation counter.
-
Data Analysis: Plot the rate of GTP hydrolysis as a function of this compound concentration. An alteration in the GTPase rate compared to the control indicates a direct effect on EF-Tu function.
Generation of Resistant Mutants
Identifying mutations in the gene encoding the target protein that confer resistance to the antibiotic is a classic method for target validation.[18]
Objective: To identify mutations in the tuf gene (encoding EF-Tu) that confer resistance to this compound.
-
Mutant Selection: Plate a high density of susceptible bacteria (e.g., 10⁸-10⁹ CFU) on agar (B569324) plates containing a concentration of this compound that is 2-4 times the MIC.
-
Isolation and Verification of Resistant Mutants: Isolate colonies that grow on the selective plates. Re-streak the colonies on both antibiotic-containing and antibiotic-free plates to confirm the resistance phenotype.
-
Determination of MIC: Determine the MIC of this compound for the resistant mutants to quantify the level of resistance.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the resistant mutants and the parent strain.
-
Gene Sequencing: Amplify and sequence the tuf gene from both the resistant and parent strains.
-
Data Analysis: Compare the sequences of the tuf gene from the resistant and parent strains to identify any mutations. The presence of mutations in the tuf gene of the resistant strains provides strong evidence that EF-Tu is the target of this compound.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its target validation.
Caption: Mechanism of action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Comparison of target validation methods.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Tetracycline Action on Staphylococcus aureus and Escherichia coli by Microbial Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. CETSA [cetsa.org]
- 14. pelagobio.com [pelagobio.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Protocol for fast antibiotic resistance-based gene editing of mammalian cells with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiotic combinations that enable one-step, targeted mutagenesis of chromosomal genes - PMC [pmc.ncbi.nlm.nih.gov]
Enacyloxin IIa: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enacyloxin IIa's performance against antibiotic-resistant bacteria, offering supporting experimental data and detailed methodologies. The unique mechanism of action of this compound suggests a low probability of cross-resistance with other antibiotic classes, a critical advantage in the fight against multidrug-resistant pathogens.
Lack of Cross-Resistance: The Evidence
Studies have shown that the efficacy of this compound is not compromised by existing resistance to several frontline antibiotics. Research on clinical isolates of Neisseria gonorrhoeae and Ureaplasma spp. has demonstrated that the minimum inhibitory concentration (MIC) of this compound remains unaffected in strains resistant to macrolides, tetracyclines, and ciprofloxacin.[1][2][3] This indicates that the resistance mechanisms developed by these bacteria against other antibiotics do not confer resistance to this compound.
The primary reason for this lack of cross-resistance lies in this compound's novel mechanism of action. It inhibits bacterial protein synthesis by targeting the elongation factor-Tu (EF-Tu).[1][4][5][6] This target is not exploited by the majority of clinically available antibiotics, which typically act on cell wall synthesis, DNA replication, or other steps in protein synthesis. By acting on a different target, this compound can bypass the resistance mechanisms that have evolved against other drug classes.[1]
Comparative Activity of this compound
The following table summarizes the available quantitative data on the activity of this compound against antibiotic-susceptible and -resistant bacteria.
| Organism | Resistance Profile | This compound MIC Range (mg/L) | Reference |
| Neisseria gonorrhoeae | Multidrug-resistant (including resistance to azithromycin, ciprofloxacin, and tetracycline) | 0.015 - 0.06 | [1][2][3] |
| Ureaplasma spp. | Macrolide, tetracycline, and ciprofloxacin-resistant | 4 - 32 | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
2. Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding specific volumes of the antibiotic stock solution to molten agar before it solidifies. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Incubation: The plates are incubated at an appropriate temperature and duration.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Enacyloxin IIa: A Novel Antibiotic Candidate Against Acinetobacter baumannii
A Comparative Overview of a Promising, Yet Under-researched, Antibacterial Agent
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its high rates of multidrug resistance. The pipeline for new antibiotics effective against this pathogen is thin, necessitating the exploration of novel compounds. Enacyloxin IIa, a polyketide antibiotic, has been identified as a potential candidate with activity against A. baumannii. This guide provides a comprehensive overview of the available efficacy data for this compound, a comparison with other antibiotics, its mechanism of action, and the experimental protocols used to evaluate its activity.
Important Note on Data Availability: Published research on the efficacy of this compound against a broad panel of clinical Acinetobacter baumannii isolates is currently limited. Direct comparative studies with other antibiotics are not yet available in the public domain. The data presented here is based on the existing preliminary findings and provides an indirect comparison with established and novel therapeutic agents.
Data Presentation: Efficacy of this compound and Comparator Antibiotics
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: Reported In Vitro Efficacy of this compound against Acinetobacter baumannii
| Antibiotic | Reported MIC (µg/mL) |
| This compound | 3 |
Table 2: In Vitro Efficacy of Selected Comparator Antibiotics against Clinical Isolates of Acinetobacter baumannii
The following table presents the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for several antibiotics commonly used or in development for the treatment of A. baumannii infections. These values are compiled from various surveillance studies and offer a benchmark for comparison.
| Antibiotic | MIC | MIC |
| Amikacin | 32 | >64 |
| Ceftazidime | 64 | >128 |
| Ciprofloxacin | 64 | >64 |
| Meropenem | 32 | >128 |
| Minocycline | 2 | 8 |
| Colistin | 0.5 | 1 |
| Tigecycline | 1 | 2 |
| Sulbactam | 8 | 12 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard technique for MIC determination for Acinetobacter baumannii. While the specific protocol for the reported this compound MIC is not publicly available, it would have likely followed a similar procedure.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Bacterial Inoculum:
- A. baumannii isolates are cultured on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.
- Several colonies are then suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- A stock solution of the antimicrobial agent is prepared at a known concentration.
- Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to span the expected MIC of the organism.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
- The plate is incubated at 37°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualizations
Mechanism of Action: this compound
This compound exhibits a novel mechanism of action by targeting the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial protein involved in the elongation phase of protein synthesis, where it delivers aminoacyl-tRNA to the ribosome. By inhibiting EF-Tu, this compound effectively halts protein production, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow: MIC Determination
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate using the broth microdilution method.
Caption: Workflow for MIC determination.
Enacyloxin IIa: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Enacyloxin IIa, a potent antibiotic that inhibits bacterial protein synthesis. Due to the limited availability of public in vivo data for this compound, this guide includes a comparative analysis with other antibiotics targeting the same pathway to provide a contextual framework for its potential efficacy.
In Vitro Efficacy of this compound
This compound has demonstrated significant in vitro activity against a range of clinically relevant Gram-negative and Gram-positive bacteria. Its primary mechanism of action is the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2] Uniquely, this compound exhibits a dual-inhibitory mechanism, also affecting the ribosomal A-site, which enhances its antibacterial activity.[1][2]
Minimum Inhibitory Concentration (MIC) Data
The in vitro potency of this compound is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) |
| Acinetobacter baumannii | 3 |
| Neisseria gonorrhoeae | 0.015 - 0.06 |
| Ureaplasma spp. | 4 - 32 |
Data sourced from available literature. MIC values can vary based on the specific strain and testing conditions.
In Vivo Efficacy: A Comparative Perspective
As of the latest available data, specific in vivo efficacy studies for this compound in animal models of infection have not been extensively published. To provide an informed perspective on its potential in vivo performance, this guide presents efficacy data from studies on other antibiotics that also target the bacterial elongation factor Tu (EF-Tu). These aminothiazole derivatives of GE2270 A serve as a relevant benchmark for antibiotics with a similar mechanism of action.
Comparative In Vivo Efficacy of EF-Tu Inhibitors
The following table summarizes the in vivo efficacy of aminothiazole derivatives of GE2270 A in a murine systemic infection model. The 50% effective dose (ED50) represents the dose of the antibiotic that protects 50% of the infected mice from a lethal infection.
| Antibiotic (EF-Tu Inhibitor) | Bacterial Strain | Animal Model | ED50 (mg/kg) |
| Aminothiazole Derivative 1 | Staphylococcus aureus | Mouse | 5.2 |
| Aminothiazole Derivative 2 | Staphylococcus aureus | Mouse | 4.3 |
| Aminothiazole Derivative 1 | Enterococcus faecalis | Mouse | 0.56 |
| Aminothiazole Derivative 2 | Enterococcus faecalis | Mouse | 0.23 |
It is crucial to note that these results are for comparative purposes only and do not represent the direct in vivo efficacy of this compound. Further in vivo studies are required to ascertain the specific pharmacokinetic and pharmacodynamic properties of this compound.
Experimental Protocols
In Vitro MIC Determination Protocol (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: The antibiotic is serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Murine Systemic Infection Model Protocol (for Comparative EF-Tu Inhibitors)
The following protocol outlines a general procedure for evaluating the in vivo efficacy of antibiotics in a mouse model of systemic infection.
-
Infection: Mice are infected with a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus or Enterococcus faecalis).
-
Treatment: At a specified time post-infection, the test antibiotic is administered to different groups of mice at varying doses.
-
Observation: The mice are monitored for a defined period (e.g., 7 days) for survival.
-
ED50 Calculation: The 50% effective dose (ED50) is calculated as the dose of the antibiotic that results in the survival of 50% of the infected mice.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of this compound
Caption: Workflow for Efficacy Testing
References
A Comparative Guide to the Structure-Activity Relationship of Enacyloxin IIa Analogs
For Researchers, Scientists, and Drug Development Professionals
Enacyloxin IIa, a potent polyketide antibiotic produced by Burkholderia ambifaria, has garnered significant interest within the scientific community due to its unique dual mechanism of action and its efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] This guide provides a comparative analysis of the known structure-activity relationships (SAR) of this compound and its analogs, offering insights for researchers engaged in the development of novel antibacterial agents.
Introduction to this compound
This compound exerts its antibacterial effect by inhibiting protein biosynthesis through a dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome.[2] This mode of action distinguishes it from many existing classes of antibiotics and makes it a promising candidate for combating antibiotic resistance. The discovery of the enacyloxin biosynthetic gene cluster has paved the way for the generation of novel analogs through engineered biosynthesis, a strategy that holds immense potential for the development of new and improved antibiotics.[3][4]
Comparative Analysis of this compound and its Analogs
Currently, detailed structure-activity relationship studies for a broad range of synthetic or semi-synthetic this compound analogs are not extensively available in peer-reviewed literature. However, a comparison between this compound and its naturally occurring stereoisomer, iso-Enacyloxin IIa, provides initial insights into the structural features crucial for its antibacterial activity.
| Compound | Structure | Key Structural Difference | Antibacterial Activity (Qualitative) |
| This compound | A polyketide with a specific stereochemistry. | The geometric configuration of the polyene chain. | Potent activity against a range of Gram-positive and Gram-negative bacteria, including MDR strains.[2] |
| iso-Enacyloxin IIa | A stereoisomer of this compound. | Differs in the stereochemistry at a specific position within the molecule. | Exhibits antibacterial activity, though direct quantitative comparisons with this compound across a wide range of strains are not extensively detailed in the available literature. |
Potential for Analog Development
The biosynthesis of this compound involves a modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. A key step in its formation is the esterification of the polyketide chain to a 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety. Research has shown that the chain-releasing mechanism of the enacyloxin polyketide synthase can be manipulated to accept analogs of DHCCA. This flexibility presents a promising avenue for the creation of a diverse library of this compound analogs with potentially enhanced or altered biological activities.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and evaluation of this compound analogs, based on standard practices in antibiotic drug discovery.
Synthesis of this compound Analogs (Bioengineering Approach)
A bioengineering approach leveraging the promiscuity of the enacyloxin biosynthetic pathway is a viable strategy for generating novel analogs.
-
Cultivation of the Producing Strain: Burkholderia ambifaria or a heterologous host expressing the enacyloxin gene cluster is cultured in a suitable production medium.
-
Precursor Feeding: The culture is supplemented with synthetic analogs of 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA).
-
Fermentation and Extraction: The fermentation is carried out under optimized conditions to facilitate the incorporation of the fed precursors. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced enacyloxin analogs.
-
Purification and Structural Elucidation: The crude extract is subjected to chromatographic techniques (e.g., HPLC) to purify the individual analogs. The structures of the purified compounds are then determined using spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Susceptibility Testing
The antibacterial activity of the synthesized analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
-
Bacterial Strains: A diverse panel of Gram-positive and Gram-negative bacteria, including both susceptible and multidrug-resistant strains, should be used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized cell concentration.
-
Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of each analog are prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the SAR Workflow
The following diagrams illustrate the key processes in the structure-activity relationship studies of this compound analogs.
Caption: Workflow for the bioengineering and evaluation of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics: opportunities for genetic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Polyene Chain in Enacyloxin IIa's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enacyloxin IIa, a potent polyketide antibiotic, has garnered significant interest for its activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii. Its unique mechanism of action involves the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu). While the overall structure and biosynthetic pathway of this compound are increasingly understood, the precise contribution of its distinctive chlorine-containing polyene chain to its biological activity remains an area of active investigation. This guide provides a comparative analysis of this compound's activity, drawing upon available data and the well-established roles of polyene systems in other antibiotics to validate the significance of this structural motif.
Unraveling the Structure-Activity Relationship
Direct experimental validation through the synthesis and evaluation of this compound analogs with systematically modified polyene chains is not yet available in public literature. However, the discovery of its biosynthetic gene cluster opens the door for such engineered derivatives.[1] In the interim, valuable insights can be gleaned from naturally occurring analogs and the broader class of polyene antibiotics.
One such potential analog is Enacyloxin IVa , a putative biosynthetic intermediate of this compound.[2] While its structure has been elucidated, comparative bioactivity data remains scarce in accessible literature, hindering a direct assessment of the impact of its potentially different polyene structure.
Drawing parallels with other polyene antibiotics, the polyene chain is fundamentally crucial for their mechanism of action.[3][4] In antifungal polyenes, this hydrophobic chain interacts with ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death.[3] While this compound targets a different cellular component (EF-Tu), the polyene structure likely plays a critical role in traversing the bacterial cell envelope and adopting the correct conformation to bind to its intracellular target.
Comparative Antibacterial Activity of this compound
This compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various clinically relevant pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | N/A | 3 | N/A |
| Escherichia coli | N/A | Potent Activity | |
| Gram-positive bacteria | Various | Potent Activity | |
| Gram-negative bacteria | Various | Potent Activity |
Experimental Protocols
A standardized method for determining the antibacterial efficacy of compounds like this compound is the Minimum Inhibitory Concentration (MIC) assay.
Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Serial Dilutions:
- In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
- Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the stock solution is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.
- Well 11 serves as a growth control (inoculum without the compound), and well 12 as a sterility control (broth only).
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL.
- Incubate the plate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
- After incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
- The MIC is the lowest concentration of the test compound at which there is no visible growth.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Workflow for MIC Determination.
Conclusion
While direct comparative data for this compound analogs with modified polyene chains is eagerly awaited, the existing body of knowledge on polyene antibiotics strongly supports the hypothesis that this structural feature is indispensable for its potent antibacterial activity. Future research focusing on the synthesis of this compound derivatives with altered polyene chains will be critical to definitively validate its role and to potentially develop even more effective antibiotics. The provided experimental protocols offer a standardized framework for the evaluation of such novel compounds.
References
- 1. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New polyenic antibiotics active against gram-positive and gram-negative bacteria. VII. Isolation and structure of enacyloxin IVa, a possible biosynthetic intermediate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Enacyloxin IIa and Pulvomycin Binding to Elongation Factor Tu (EF-Tu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two distinct antibiotics, enacyloxin IIa and pulvomycin (B1679863), to the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis, making it a prime target for antibiotic development. Understanding the differential binding and mechanisms of action of these inhibitors is pivotal for the rational design of novel antibacterial agents.
Mechanism of Action at a Glance
This compound and pulvomycin inhibit bacterial protein synthesis by targeting EF-Tu, but they employ fundamentally different mechanisms. This compound belongs to a class of antibiotics that trap the EF-Tu•GDP complex on the ribosome after GTP hydrolysis, effectively stalling the translation process.[1] In contrast, pulvomycin prevents the initial formation of the essential ternary complex between EF-Tu, GTP, and aa-tRNA, thereby blocking the delivery of amino acids to the ribosome.[1][2]
Quantitative Binding and Inhibition Data
The following table summarizes the key quantitative parameters describing the interaction of this compound and pulvomycin with EF-Tu.
| Parameter | This compound | Pulvomycin | Reference |
| Mechanism of Action | Prevents the release of EF-Tu•GDP from the ribosome. | Inhibits the formation of the EF-Tu•GTP•aa-tRNA ternary complex. | [1][2] |
| Binding Site on EF-Tu | Interface of domains 1 and 3, overlapping with the kirromycin (B1673653) binding site. | Spans across all three domains of EF-Tu, at the interface of domains 1, 2, and 3. | [3][4][5] |
| IC50 (poly(Phe) synthesis) | ~70 nM | Not explicitly reported, but its inhibitory action on ternary complex formation is well-established. | [6][7] |
| Effect on EF-Tu Affinity for Nucleotides | Decreases the dissociation constant (Kd) of the EF-Tu•GTP complex from 500 nM to 0.7 nM. | Increases the affinity of EF-Tu for GTP by approximately 1000-fold. Decreases the affinity of EF-Tu for GDP by approximately 10-fold. | [2][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the referenced literature to provide a comprehensive overview for researchers.
Poly(Phenylalanine) Synthesis Inhibition Assay (for IC50 Determination of this compound)
This in vitro translation assay measures the ability of an antibiotic to inhibit the synthesis of a polypeptide chain from a poly(U) mRNA template.
-
Reaction Mixture Preparation: A typical reaction mixture contains:
-
Buffer: Tris-HCl buffer at a pH of approximately 7.5.
-
Salts: Magnesium chloride (MgCl2) and potassium chloride (KCl) or ammonium (B1175870) chloride (NH4Cl).
-
Energy Source: GTP and an ATP regeneration system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase).
-
Ribosomes: Purified 70S ribosomes from a bacterial source (e.g., E. coli).
-
tRNA: Total tRNA from E. coli.
-
mRNA Template: Poly(uridylic acid) (poly(U)).
-
Amino Acid: Radiolabeled [14C]phenylalanine.
-
Elongation Factors: Purified EF-Tu and EF-G.
-
Antibiotic: Varying concentrations of this compound.
-
-
Incubation: The reaction components are mixed and incubated at a controlled temperature, typically 37°C, for a specific duration (e.g., 30 minutes).
-
Precipitation and Quantification: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA), which precipitates the newly synthesized poly(phenylalanine) chains. The precipitate is collected by filtration, and the incorporated radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition is calculated for each antibiotic concentration relative to a control reaction without the antibiotic. The IC50 value, the concentration of the antibiotic that causes 50% inhibition of poly(Phe) synthesis, is then determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a dose-response curve.[8]
Determination of EF-Tu•GTP Dissociation Constant (Kd)
The effect of this compound on the affinity of EF-Tu for GTP was determined by measuring the dissociation rate of the complex.
-
Complex Formation: Purified EF-Tu is incubated with radiolabeled [3H]GTP in a suitable buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT) to form the EF-Tu•[3H]GTP complex.
-
Dissociation Induction: A large excess of unlabeled GTP is added to the reaction mixture to prevent the re-association of [3H]GTP once it dissociates from EF-Tu.
-
Sampling and Filtration: At various time points, aliquots of the reaction mixture are rapidly filtered through nitrocellulose membranes. The EF-Tu•[3H]GTP complex is retained on the filter, while the free [3H]GTP passes through.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Kd Calculation: The dissociation rate constant (koff) is determined by plotting the logarithm of the remaining complex against time. The dissociation constant (Kd) is then calculated from the kinetic parameters. In the presence of this compound, the dissociation of the EF-Tu•GTP complex is significantly retarded, leading to a much lower Kd value.[6][7]
Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Analysis
Native PAGE is used to observe the formation of complexes between EF-Tu, nucleotides, and antibiotics under non-denaturing conditions.
-
Sample Preparation: Purified EF-Tu is incubated with GTP or GDP in the presence or absence of this compound or pulvomycin in a suitable buffer.
-
Gel Electrophoresis: The samples are loaded onto a native polyacrylamide gel. The electrophoresis is typically performed at a low temperature (e.g., 4°C) to maintain the integrity of the protein complexes. A near-neutral pH buffer system is often used.[9][10][11][12]
-
Visualization: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The formation of complexes can be observed as shifts in the electrophoretic mobility of EF-Tu. For instance, the binding of this compound increases the migration velocity of both GTP- and GDP-bound EF-Tu.[6]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct inhibitory pathways of this compound and pulvomycin.
References
- 1. The antibiotics kirromycin and pulvomycin bind to different sites on the elongation factor Tu from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Use of Native-PAGE for the Identification of Epichaperomes in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Comparative Analysis of Enacyloxin IIa and Gladiolin Antimicrobial Activity
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial activities of two polyketide antibiotics, enacyloxin IIa and gladiolin. Both compounds, produced by species of the bacterium Burkholderia, have garnered interest for their potential in combating drug-resistant pathogens. This document summarizes their performance based on experimental data, outlines the methodologies used in these key experiments, and visualizes their mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial activities of this compound and gladiolin have been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of both compounds against various bacterial and fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: Comparative Antimicrobial Activity of this compound and Gladiolin (MIC in µg/mL)
| Microorganism | This compound (µg/mL) | Gladiolin (µg/mL) |
| Gram-Negative Bacteria | ||
| Neisseria gonorrhoeae | 0.015 - 0.06[1][2] | 1 - 2[1][2] |
| Ureaplasma spp. | 4 - 32[1][2] | >32[1][2] |
| Acinetobacter baumannii | 3[3] | >64 |
| Burkholderia multivorans | Inhibits[3] | 64 |
| Burkholderia dolosa | Inhibits[4] | Not available |
| Klebsiella pneumoniae | Not available | >64 |
| Pseudomonas aeruginosa | Not available | >64 |
| Enterobacter cloacae | Not available | >64 |
| Serratia plymuthica | Not available | >64 |
| Escherichia coli | Not available | >64 |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (including MRSA) | Not available | 8 |
| Enterococcus faecium | Not available | 32 |
| Bacillus subtilis | Not available | >64 |
| Mycobacteria | ||
| Mycobacterium tuberculosis H37Rv | Not available | 0.4 |
| Fungi | ||
| Candida albicans | Not available | 4 |
Experimental Protocols
The MIC values presented in this guide were primarily determined using broth microdilution and agar (B569324) dilution methods. Below are detailed protocols for these standard assays.
Broth Microdilution Assay
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the antimicrobial agent is prepared in a suitable solvent.
- Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of the antimicrobial agent.
2. Inoculum Preparation:
- A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
- Control wells are included: a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
- The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
4. Interpretation of Results:
- After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Dilution Assay
This method is used to determine the MIC of an antimicrobial agent on a solid medium.
1. Preparation of Antimicrobial-Containing Agar Plates:
- A stock solution of the antimicrobial agent is prepared.
- A series of dilutions of the antimicrobial agent are made. Each dilution is then added to molten agar medium (e.g., Mueller-Hinton Agar) at a temperature of 45-50°C.
- The agar-antimicrobial mixture is poured into sterile Petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
2. Inoculum Preparation:
- A standardized suspension of the test microorganism is prepared as described for the broth microdilution assay (0.5 McFarland standard).
3. Inoculation and Incubation:
- The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension, typically using a multipoint replicator.
- The plates are incubated at an appropriate temperature for 16-20 hours.
4. Interpretation of Results:
- After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.
Visualization of Mechanisms and Workflows
Mechanisms of Action
This compound and gladiolin exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.
dot
Caption: Mechanism of action of this compound.
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] Specifically, it binds to the EF-Tu GTP complex, preventing its proper interaction with the ribosome and hindering the release of EF-Tu GDP after GTP hydrolysis.[5] This ultimately stalls protein elongation.
Caption: General workflow for MIC determination.
This workflow outlines the key steps involved in a typical MIC assay, from the initial preparation of bacterial cultures and antimicrobial dilutions to the final determination of the MIC value.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial activity of this compound and gladiolin against the urogenital pathogens Neisseria gonorrhoeae and Ureaplasma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Enacyloxin IIa
The responsible disposal of Enacyloxin IIa, a potent polyene antibiotic active against both gram-positive and gram-negative bacteria, is a critical component of laboratory safety, environmental protection, and the mitigation of antimicrobial resistance.[][2][3] Improper disposal can lead to the contamination of ecosystems and undermine the efficacy of antibiotics.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. As no specific safety data sheet (SDS) with official disposal guidelines for this compound is readily available, these procedures are based on general best practices for the disposal of antibiotic and hazardous chemical waste.
Core Principle: All materials contaminated with this compound, including stock solutions, used media, and personal protective equipment (PPE), should be treated as hazardous chemical waste.[3]
Waste Stream Management and Disposal Protocols
Proper segregation and handling of different waste streams are fundamental to safe laboratory practice. The following table summarizes the recommended disposal methods for materials contaminated with this compound.
| Waste Stream | Recommended Disposal Protocol |
| Stock Solutions & Unused Product | Collect in a designated, clearly labeled, and leak-proof hazardous waste container. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to pour down the drain.[3] |
| Contaminated Liquid Waste (e.g., cell culture media, buffer solutions) | Collect in a labeled, leak-proof container. Due to the polyene nature of this compound, it may be susceptible to degradation under certain conditions (e.g., pH <7, light, or elevated temperature). However, without specific data, chemical deactivation should not be attempted without EHS approval. Treat as hazardous chemical waste and arrange for EHS pickup. |
| Contaminated Solid Waste (Non-Sharps) (e.g., gloves, pipette tips, petri dishes) | Place in a designated hazardous waste container that is clearly labeled. This waste should be disposed of through your institution's hazardous chemical waste stream. |
| Contaminated Sharps (e.g., needles, syringes, broken glass) | Immediately place in a puncture-resistant sharps container designated for hazardous chemical waste. Do not overfill. Seal the container when full and arrange for disposal through your institution's EHS department. |
Step-by-Step Disposal Procedure for this compound Waste
-
Segregation: At the point of generation, separate waste contaminated with this compound from other laboratory waste. Use designated and clearly labeled waste containers.
-
Containment:
-
Liquids: Use robust, leak-proof containers for all liquid waste. Ensure caps (B75204) are securely fastened.
-
Solids: Use durable bags or containers for solid waste to prevent punctures and leaks.
-
Sharps: Use only approved, puncture-resistant sharps containers.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical (this compound).
-
Storage: Store waste in a designated and secure area away from general lab traffic. Ensure that incompatible waste types are segregated.
-
Decontamination of Work Surfaces: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
Personal protective equipment for handling Enacyloxin IIa
This guide provides essential safety and logistical information for handling Enacyloxin IIa in a laboratory setting. The following procedures are based on general best practices for handling potent antibiotic compounds and should be supplemented by a substance-specific risk assessment conducted by qualified personnel.
Personal Protective Equipment (PPE)
Given that this compound is a potent antibiotic, appropriate PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free. Consider double-gloving. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses | ANSI Z87.1 rated, with side shields. | Protects eyes from splashes and aerosols. |
| Goggles | Recommended when there is a significant risk of splashing. | Provides a complete seal around the eyes. | |
| Body Protection | Laboratory Coat | Full-length, with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Gown | Recommended for larger quantities or when splashes are likely. | Offers enhanced protection against chemical permeation. | |
| Respiratory Protection | Fume Hood | Use when handling the solid compound or preparing solutions. | Minimizes inhalation of powders or aerosols. |
| N95 Respirator | NIOSH-approved. | Recommended for weighing or handling powders outside of a fume hood to prevent inhalation.[1] |
Handling Procedures
Adherence to proper handling procedures is critical to ensure safety.
2.1. Preparation and Weighing:
-
Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing, use a balance with a draft shield.
-
Utilize disposable weighing papers and spatulas to avoid cross-contamination.
2.2. Solution Preparation:
-
Prepare solutions in a fume hood.
-
Add solvent to the solid slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
2.3. General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
3.1. Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, safety goggles).
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminant (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for large chemical spills.
-
3.2. Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
